O-Isobutylhydroxylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
O-(2-methylpropyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(2)3-6-5/h4H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMFZCKCISCDMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336799 | |
| Record name | O-Isobutylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5618-62-2, 6084-58-8 | |
| Record name | O-Isobutylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2-METHYLPROPYL)HYDROXYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
O-Isobutylhydroxylamine hydrochloride CAS 6084-58-8 chemical properties
Technical Whitepaper: O-Isobutylhydroxylamine Hydrochloride CAS: 6084-58-8 | Formula: C₄H₁₂ClNO[1][2]
Executive Summary
O-Isobutylhydroxylamine hydrochloride is a specialized alkoxyamine building block critical to the synthesis of metabolically stable oxime ethers.[2] Unlike simple hydroxylamines, the bulky isobutyl group provides steric shielding that modulates the hydrolytic stability and lipophilicity of resulting pharmacophores.[2] This reagent is primarily utilized in medicinal chemistry to generate oxime-based bioisosteres of ketones and aldehydes, significantly altering the physicochemical profile of lead compounds—particularly in the development of Estrogen Receptor (ER) agonists and alkoxyimino-based agrochemicals.[2]
This guide provides a comprehensive technical analysis of its properties, a validated synthesis pathway, and a mechanistic breakdown of its application in drug discovery.[2]
Chemical Profile & Physical Properties[2][3][4][5][6]
| Property | Specification |
| IUPAC Name | O-(2-Methylpropyl)hydroxylamine hydrochloride |
| CAS Number | 6084-58-8 |
| Molecular Formula | C₄H₁₁NO[2][3][] · HCl |
| Molecular Weight | 125.60 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 126–130 °C |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in ether.[2] |
| Hygroscopicity | Hygroscopic; requires storage under desiccant.[2] |
| Acidity (pKa) | ~4.0–4.5 (conjugate acid of the free base) |
Structural Visualization: The following diagram illustrates the connectivity of the salt form, highlighting the nucleophilic nitrogen center and the steric bulk of the isobutyl tail.
Synthesis & Manufacturing
While simple alkylation of hydroxylamine is possible, it often leads to over-alkylation (N,O-dialkylation).[2] The industrial standard for high-purity O-Isobutylhydroxylamine HCl is the Gabriel Synthesis variant using N-Hydroxyphthalimide .[2] This route ensures exclusive O-alkylation.[2]
Validated Synthetic Pathway
-
Coupling: N-Hydroxyphthalimide is alkylated with isobutyl bromide in the presence of a base (e.g., DBU or K₂CO₃) in DMF.[2]
-
Deprotection: The phthalimide protecting group is cleaved using hydrazine hydrate (Ing-Manske procedure) or methylhydrazine.[2]
-
Salt Formation: The liberated free amine is treated with anhydrous HCl in dioxane/ether to precipitate the salt.[2]
Applications in Drug Discovery
Oxime Ether Pharmacophores
The primary utility of CAS 6084-58-8 is the synthesis of oxime ethers (
-
Mechanism: The enhanced nucleophilicity of the oxygen-substituted nitrogen (alpha-effect) allows rapid condensation with aldehydes and ketones under mild acidic conditions.[2]
-
Case Study: In the development of Estrogen Receptor (ER) agonists, the isobutyl oxime ether side chain has been shown to fill hydrophobic pockets within the receptor binding domain, enhancing affinity compared to methyl analogs.
Bioisosterism & Lipophilicity Modulation
Replacing a standard ether linkage (
Experimental Protocol: General Oxime Ligation
Use this protocol to derivatize a ketone/aldehyde substrate.
Reagents:
-
Substrate (Aldehyde/Ketone): 1.0 equiv.[2]
-
O-Isobutylhydroxylamine HCl: 1.2 – 1.5 equiv.[2]
-
Base: Pyridine (solvent/base) or Sodium Acetate (3.0 equiv).[2]
-
Solvent: Ethanol or Methanol.[2]
Procedure:
-
Dissolution: Dissolve 1.0 mmol of the ketone substrate in 5 mL of absolute ethanol.
-
Addition: Add 1.5 mmol (188 mg) of O-Isobutylhydroxylamine HCl .
-
Buffering: Add 3.0 mmol (246 mg) of anhydrous Sodium Acetate.
-
Note: Sodium acetate buffers the HCl released, maintaining a pH of ~4-5, which is optimal for imine formation.[2]
-
-
Reaction: Reflux at 70°C for 2–4 hours. Monitor via TLC (Reaction is complete when the carbonyl spot disappears).[2]
-
Workup: Evaporate solvent. Resuspend residue in water/EtOAc.[2] Wash organic layer with 1N HCl (to remove unreacted hydroxylamine) and Brine.[2] Dry over MgSO₄.[2]
Handling, Stability & Safety
-
Storage: Store at -20°C or 2-8°C. The compound is hygroscopic; moisture absorption leads to clumping and hydrolysis over extended periods.[2]
-
Hazards:
-
Incompatibility: Strong oxidizing agents and acid chlorides (leads to exothermic acylation).[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 536422, O-Isobutylhydroxylamine. Retrieved from [Link]
-
Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via N-hydroxyphthalimide.[2] Synthesis, 1976(10), 682-684.[2] (Foundational synthesis method reference).
Sources
- 1. 6084-58-8 | O-Isobutylhydroxylamine Hydrochloride - Moldb [moldb.com]
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- 3. tcichemicals.com [tcichemicals.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. assets.thermofisher.com [assets.thermofisher.com]
O-Isobutylhydroxylamine vs O-methylhydroxylamine reactivity comparison
An In-Depth Technical Guide to the Comparative Reactivity of O-Isobutylhydroxylamine and O-Methylhydroxylamine
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of O-Alkylhydroxylamines in Modern Chemistry
In the landscape of contemporary organic synthesis and drug discovery, O-alkylhydroxylamines have emerged as indispensable building blocks and versatile reagents.[1][2] Their unique chemical architecture, featuring a nucleophilic nitrogen atom adjacent to an alkoxy group, allows for a diverse range of transformations, most notably the formation of stable oxime ethers from carbonyl compounds.[3][4] These derivatives are not merely intermediates; they are crucial components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5][6]
Among the plethora of available O-alkylhydroxylamines, O-methylhydroxylamine and O-isobutylhydroxylamine represent two archetypal reagents that, despite their seemingly subtle structural differences, exhibit distinct reactivity profiles. O-methylhydroxylamine, often sold as its hydrochloride salt, is a widely used reagent for derivatizing carbonyl-containing metabolites in metabolomics, forming stable oximes for analysis by gas chromatography-mass spectrometry (GC-MS).[3] O-isobutylhydroxylamine provides a means to introduce a larger, more lipophilic moiety, a common strategy in medicinal chemistry to modulate a drug candidate's pharmacokinetic properties.
This technical guide provides an in-depth analysis of the core factors governing the reactivity of these two essential reagents. We will dissect their structural and electronic properties, explore the causal relationships behind their differential reactivity, and provide field-proven experimental protocols for their application. This document is intended for researchers, scientists, and drug development professionals seeking to make informed, strategic decisions in reagent selection and reaction optimization.
Part 1: A Tale of Two Alkyls - Structural and Electronic Dissection
The fundamental difference between O-methylhydroxylamine and O-isobutylhydroxylamine lies in the nature of the alkyl group attached to the oxygen atom. This single variation dictates the steric and electronic environment around the reactive amino group, profoundly influencing nucleophilicity and, consequently, reaction kinetics.
Electronic Effects: The Inductive Influence
Both the methyl and isobutyl groups are electron-donating by induction (+I effect). This effect pushes electron density through the sigma bonds towards the electronegative oxygen atom, which in turn slightly increases the electron density on the adjacent nitrogen atom. This enhanced electron density nominally increases the nitrogen's nucleophilicity compared to unsubstituted hydroxylamine. While the isobutyl group has a slightly stronger inductive effect than a methyl group, this electronic difference is minor and is overwhelmingly overshadowed by steric factors in determining the overall reactivity in nucleophilic attack scenarios.[7]
Steric Hindrance: The Decisive Factor
Steric hindrance is the most critical factor differentiating the reactivity of these two molecules. The term refers to the spatial bulk of a group that impedes the approach of a reacting species.[8]
-
O-Methylhydroxylamine: Possesses a small, sterically unencumbered methyl group. This allows for relatively unimpeded access to the nitrogen's lone pair of electrons, facilitating its attack on electrophilic centers, such as the carbon of a carbonyl group.[9]
-
O-Isobutylhydroxylamine: Features a branched isobutyl group. This group creates a significantly more crowded environment around the nucleophilic nitrogen. The approach of an electrophile is sterically hindered, which increases the activation energy of the reaction and leads to slower reaction rates compared to its methyl counterpart.[9][10]
The following diagram illustrates the fundamental relationship between the alkyl substituent, the resulting steric hindrance, and the impact on nucleophilic reactivity.
Caption: Relationship between alkyl group structure and chemical reactivity.
Physicochemical Properties
A summary of the key physical and chemical properties is essential for practical laboratory use. Both reagents are commonly supplied as their hydrochloride salts to improve stability and handling.[11]
| Property | O-Methylhydroxylamine | O-Methylhydroxylamine HCl | O-Isobutylhydroxylamine | O-Isobutylhydroxylamine HCl |
| CAS Number | 67-62-9[12] | 593-56-6[11] | 5618-62-2[13] | 6084-58-8[14] |
| Molecular Formula | CH₅NO[12] | CH₅NO·HCl[11] | C₄H₁₁NO[13] | C₄H₁₁NO·HCl |
| Molecular Weight | 47.06 g/mol [12] | 83.52 g/mol [11] | 89.14 g/mol [13] | 125.60 g/mol |
| Appearance | Colorless liquid[12] | Off-white crystals[11] | Liquid | Solid |
| Boiling Point | 48.1 °C[12] | N/A (m.p. 149-152 °C) | Not specified | Not specified |
| Solubility | Miscible in water[12] | Soluble in water[15] | Not specified | Not specified |
Part 2: Comparative Reactivity in Key Transformations
The primary reaction of interest for these reagents is oxime formation with aldehydes and ketones. The insights gained from this reaction are broadly applicable to other transformations involving the nucleophilic character of the amino group.
Mechanism of Oxime Formation
The formation of an oxime ether proceeds via a two-step mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the O-alkylhydroxylamine attacks the electrophilic carbonyl carbon. This is the rate-determining step and is highly sensitive to steric hindrance.[16] A tetrahedral intermediate is formed.
-
Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the final C=N double bond of the oxime ether. This step is typically acid-catalyzed.
Caption: Generalized mechanism for oxime ether formation.
Kinetic Comparison: A Matter of Speed
When comparing the two reagents under identical conditions (concentration, temperature, solvent, and substrate), a clear difference in reaction rate is observed.
-
O-Methylhydroxylamine: Due to minimal steric hindrance, it reacts significantly faster with most carbonyl substrates, especially ketones. The lower activation energy barrier for the initial nucleophilic attack allows for rapid formation of the tetrahedral intermediate.[17] This makes it the reagent of choice for applications requiring high throughput or rapid derivatization, such as in metabolomics.[3]
-
O-Isobutylhydroxylamine: The bulky isobutyl group presents a substantial steric barrier, slowing down the initial nucleophilic attack.[10] Consequently, reactions with O-isobutylhydroxylamine are markedly slower and may require more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger acid catalysis) to achieve comparable yields to its methyl counterpart.
| Feature | O-Methylhydroxylamine | O-Isobutylhydroxylamine | Rationale |
| Nucleophilicity | Higher effective nucleophilicity | Lower effective nucleophilicity | Steric hindrance dominates reactivity. |
| Reaction Rate | Fast | Slow | Lower steric bulk allows for a faster rate-determining nucleophilic attack.[9] |
| Reaction Conditions | Milder conditions | May require more forcing conditions | Overcoming a higher activation energy barrier. |
| Ideal Substrates | Broadly applicable, including hindered ketones. | Best for unhindered aldehydes and ketones. | Reactivity is highly sensitive to substrate steric bulk. |
Part 3: Field-Proven Methodologies and Protocols
To provide a tangible and self-validating framework, this section details a standardized protocol for comparing the reactivity of the two hydroxylamines in a laboratory setting. This workflow is designed for robustness and clarity, allowing for a direct, side-by-side comparison.
Experimental Workflow: A Comparative Study
The following workflow provides a systematic approach to evaluating the reaction rates.
Caption: Experimental workflow for comparative reactivity analysis.
Protocol: Comparative Oximation of Cyclohexanone
This protocol describes the reaction of cyclohexanone with both O-methylhydroxylamine hydrochloride and O-isobutylhydroxylamine hydrochloride. Pyridine is used as the solvent and as a mild base to neutralize the HCl salt.
Materials:
-
Cyclohexanone (reagent grade)
-
O-Methylhydroxylamine hydrochloride (>97%)
-
O-Isobutylhydroxylamine hydrochloride (>97%)
-
Pyridine (anhydrous)
-
Ethyl acetate (analytical grade)
-
Hexanes (analytical grade)
-
TLC plates (silica gel 60 F₂₅₄)
-
GC-MS for analysis
Procedure:
-
Reagent Preparation (Do in a fume hood):
-
Prepare a 0.5 M solution of cyclohexanone in anhydrous pyridine (e.g., 490.7 mg cyclohexanone in 10 mL pyridine).
-
Prepare a 0.55 M solution of O-methylhydroxylamine hydrochloride in anhydrous pyridine (e.g., 460 mg in 10 mL pyridine). This represents a 1.1 molar equivalent.
-
Prepare a 0.55 M solution of O-isobutylhydroxylamine hydrochloride in anhydrous pyridine (e.g., 691 mg in 10 mL pyridine). This represents a 1.1 molar equivalent.
-
-
Reaction Setup:
-
Label two 25 mL round-bottom flasks as 'Reaction A (Methyl)' and 'Reaction B (Isobutyl)'. Equip each with a magnetic stir bar.
-
To Reaction A, add 5 mL of the cyclohexanone stock solution.
-
To Reaction B, add 5 mL of the cyclohexanone stock solution.
-
Place both flasks in a water bath maintained at 25 °C.
-
-
Reaction Initiation and Monitoring:
-
Simultaneously, add 5 mL of the O-methylhydroxylamine HCl solution to Reaction A and 5 mL of the O-isobutylhydroxylamine HCl solution to Reaction B. Start a timer immediately (t=0).
-
Immediately withdraw a small aliquot (~20 µL) from each reaction, quench with 0.5 mL of water, extract with 0.5 mL of ethyl acetate, and spot on a TLC plate. This is the t=0 time point.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., 15 min, 30 min, 60 min, and 120 min).
-
Monitor the reaction progress by TLC (e.g., using 10% ethyl acetate/hexanes as eluent) by observing the disappearance of the cyclohexanone spot and the appearance of the new, less polar oxime product spot.
-
For quantitative analysis, inject the ethyl acetate layer of the quenched aliquots into a GC-MS to determine the ratio of product to starting material over time.
-
-
Data Analysis and Expected Outcome:
-
Plot the percentage conversion (calculated from GC-MS peak areas) against time for both reactions.
-
Expected Result: The plot for Reaction A (O-methylhydroxylamine) will show a much steeper curve, indicating a significantly faster rate of reaction and reaching completion much earlier than Reaction B (O-isobutylhydroxylamine). Reaction B will show a slower, more gradual increase in product formation, demonstrating the kinetic consequence of steric hindrance.
-
Conclusion and Strategic Implications
The choice between O-isobutylhydroxylamine and O-methylhydroxylamine is not merely a matter of preference but a strategic decision based on a sound understanding of chemical reactivity. While both serve the same fundamental purpose of forming oxime ethers, their performance is dictated by the steric profile of their respective alkyl groups.
-
O-Methylhydroxylamine is the superior choice for reactions where speed, efficiency, and broad substrate tolerance are paramount. Its low steric profile ensures rapid kinetics, making it an invaluable tool in high-throughput screening, metabolomics, and syntheses involving sterically demanding carbonyls.
-
O-Isobutylhydroxylamine serves a more specialized role. While its reactivity is attenuated by steric hindrance, it is the reagent of choice when the incorporation of a bulky, lipophilic isobutyl group is a specific design objective. This is common in drug discovery programs where chemists systematically probe structure-activity relationships (SAR) by modifying peripheral functional groups to optimize a lead compound's efficacy, selectivity, or pharmacokinetic profile.
By understanding the causality behind their differential reactivity—the interplay of minor electronic effects and dominant steric forces—researchers can harness the unique attributes of each reagent to achieve their synthetic goals with greater precision and efficiency.
References
-
ResearchGate. (2016). What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction?[Link]
-
Yin, L., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PubMed Central. [Link]
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. [Link]
-
ACS Publications. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. [Link]
-
PubChem. O-Methylhydroxylamine hydrochloride. [Link]
-
Wikipedia. Methoxyamine. [Link]
-
ChemRxiv. Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. [Link]
-
ACS Publications. substituted o-alkyl hydroxylamines chemically related to medicinally valuable amines 1. [Link]
-
PubChem. O-Isobutylhydroxylamine. [Link]
- Google Patents.
-
ResearchGate. Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. [Link]
-
ResearchGate. Reactions of OH and Cl with isopropyl formate, isobutyl formate, n-propyl isobutyrate and isopropyl isobutyrate. [Link]
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
-
University of Kentucky. CHAPTER 9. Substitution reactions - Organic Chemistry. [Link]
-
NIH. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. [Link]
-
Henry Rzepa's Blog. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. [Link]
-
YouTube. (2021). Synthesis of Hydroxylamine HCl from Nitromethane!. [Link]
-
Simple English Wikipedia. SN2 reaction. [Link]
-
ResearchGate. (2023). Effect of Methyl Groups on Formation of Ordered or Layered Graphitic Materials from Aromatic Molecules. [Link]
-
ChemTube3D. Oxime formation. [Link]
-
Learn CBSE. (2020). NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids. [Link]
-
University of Wisconsin Oshkosh. BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. [Link]
-
ResearchGate. (2024). Effect of hydroxy groups on structural, electronic, and biological properties of methyl carbazate containing hydroxy benzaldehyde-based imines. [Link]
-
YouTube. (2024). Steric and Nucleophilic Effects on SN2 Reactions. [Link]
-
MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]
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A Senior Application Scientist's Guide to the Solubility of O-Isobutylhydroxylamine Hydrochloride in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Versatile Reagent
In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, O-isobutylhydroxylamine hydrochloride stands as a crucial building block.[1][2] Its utility in forming oximes and other nitrogen-containing functionalities makes it an invaluable tool for molecular architects.[1][3] However, the successful application of this reagent is fundamentally tethered to a deep understanding of its solubility characteristics. A reaction's success, yield, and purity are often dictated by the choice of solvent, which in turn is governed by the solubility of the reactants.
This in-depth technical guide is crafted for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of solvents to provide a foundational understanding of the principles governing the solubility of O-isobutylhydroxylamine hydrochloride. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causality behind experimental observations and to equip you with the predictive tools and robust experimental protocols necessary to confidently navigate your synthetic challenges. Every recommendation and protocol herein is designed to be a self-validating system, ensuring scientific integrity and reproducibility in your laboratory.
The Molecular Persona of O-Isobutylhydroxylamine Hydrochloride: A Prelude to its Solubility Behavior
To predict and understand the solubility of O-isobutylhydroxylamine hydrochloride, we must first dissect its molecular structure. It is the hydrochloride salt of O-isobutylhydroxylamine, a feature that profoundly influences its physical and chemical properties.[4] The molecule can be conceptually divided into two key regions:
-
The Isobutyl Group: This nonpolar alkyl chain imparts a degree of lipophilicity to the molecule.
-
The Hydroxylamine Hydrochloride Moiety (-ONH3+Cl-): This is the polar, ionic core of the molecule. The presence of the ammonium salt renders this portion highly polar and capable of strong electrostatic interactions and hydrogen bonding.
The interplay between this nonpolar tail and the polar, ionic head dictates the compound's solubility in various organic solvents. The fundamental principle of "like dissolves like" is our primary guide. Polar solvents will favorably interact with the hydroxylamine hydrochloride group, while nonpolar solvents will have a greater affinity for the isobutyl chain.
Factors Governing Solubility: A Mechanistic Perspective
The dissolution of a crystalline solid like O-isobutylhydroxylamine hydrochloride in a solvent is an energetically demanding process. It requires overcoming the lattice energy of the crystal and establishing new, favorable interactions between the solute and solvent molecules. The key factors at play are:
-
Solvent Polarity: This is the most critical factor. Polar solvents, particularly those with high dielectric constants, are effective at solvating the ions of the hydrochloride salt, thereby stabilizing them in solution. Protic polar solvents, such as alcohols, are especially adept at this due to their ability to donate hydrogen bonds to the chloride anion and accept hydrogen bonds from the ammonium cation. Aprotic polar solvents, like DMSO and DMF, are also good candidates due to their large dipole moments that can effectively solvate the cation.[5]
-
Hydrogen Bonding: The capacity of a solvent to act as a hydrogen bond donor or acceptor is paramount. The -ONH3+ group is a potent hydrogen bond donor. Solvents with hydrogen bond acceptor sites (e.g., the oxygen in alcohols, ethers, and carbonyls) will exhibit enhanced solubility.
-
Temperature: The solubility of most solids, including O-isobutylhydroxylamine hydrochloride, increases with temperature.[6][7] This is because the dissolution process is typically endothermic, and applying heat provides the necessary energy to break the crystal lattice and promote solvation.[7]
-
Molecular Size and Shape: The isobutyl group, while nonpolar, is relatively small. In homologous series of amines, water solubility generally decreases as the carbon chain length increases beyond four or five carbons.[8]
Logical Relationship Diagram: Factors Influencing Solubility
Caption: Interplay of solute, solvent, and temperature on solubility.
Solubility Profile in Common Organic Solvents: An Evidence-Based Assessment
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | Excellent hydrogen bonding capabilities and high polarity. Hydroxylammonium chloride shows high solubility in methanol (16.4 g/100 g at 19.75°C).[9] |
| Ethanol | Polar Protic | Moderate to High | Good hydrogen bonding and polarity, though slightly less than methanol. Hydroxylammonium chloride is soluble in ethanol (4.43 g/100 g at 19.75°C).[9] |
| Isopropanol | Polar Protic | Moderate | The larger alkyl group slightly reduces polarity compared to methanol and ethanol. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | High dielectric constant and strong hydrogen bond acceptor. O-benzylhydroxylamine hydrochloride is soluble in DMSO (approx. 10 mg/ml).[5] |
| Dimethylformamide (DMF) | Polar Aprotic | High | High dielectric constant and good solvating power for cations. O-benzylhydroxylamine hydrochloride is soluble in DMF (approx. 5 mg/ml).[5] |
| Acetonitrile | Polar Aprotic | Low to Moderate | Moderate polarity but a weaker hydrogen bond acceptor than DMSO or DMF. |
| Tetrahydrofuran (THF) | Polar Aprotic | Low | Lower polarity and dielectric constant compared to other polar aprotics. |
| Dichloromethane (DCM) | Nonpolar | Very Low to Insoluble | Lacks the polarity to effectively solvate the ionic portion of the molecule. |
| Toluene | Nonpolar | Insoluble | Aromatic hydrocarbon with very low polarity. |
| Hexanes | Nonpolar | Insoluble | Aliphatic hydrocarbon with no polarity. |
| Diethyl Ether | Nonpolar | Insoluble | Low polarity; hydroxylammonium chloride is insoluble in diethyl ether.[9] |
Experimental Protocol for the Determination of Solubility: A Self-Validating Workflow
The following protocol provides a robust method for determining the solubility of O-isobutylhydroxylamine hydrochloride in a given organic solvent. This method is designed to be self-validating by ensuring equilibrium is reached and by employing accurate analytical techniques.
Materials and Equipment
-
O-Isobutylhydroxylamine hydrochloride (ensure purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars or a shaker incubator
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or Gas Chromatography (GC) system if applicable after derivatization.
Experimental Workflow Diagram
Caption: Step-by-step workflow for solubility determination.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume of the desired organic solvent (e.g., 2.00 mL).
-
Add an excess amount of O-isobutylhydroxylamine hydrochloride to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or on a magnetic stir plate within a constant temperature bath.
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours. This extended time is to ensure that the dissolution process has reached equilibrium. A preliminary kinetic study can be performed to determine the optimal equilibration time.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, cease agitation and allow the excess solid to settle for at least 30 minutes.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately attach a 0.45 µm syringe filter and dispense the solution into a clean, tared vial. This step is critical to remove any undissolved microparticles.
-
-
Gravimetric Analysis (Optional but Recommended for Validation):
-
Weigh the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not decompose the solute.
-
Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid.
-
-
Chromatographic Analysis (Primary Method):
-
Develop a sensitive and linear analytical method (e.g., HPLC-UV) for the quantification of O-isobutylhydroxylamine hydrochloride.
-
Create a calibration curve using a series of standards of known concentrations.
-
Accurately dilute a known volume of the filtered saturated solution with a suitable mobile phase or solvent.
-
Inject the diluted sample into the chromatograph and determine the concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Using the concentration obtained from the chromatographic analysis and the dilution factor, calculate the solubility of O-isobutylhydroxylamine hydrochloride in the test solvent. Express the results in appropriate units, such as mg/mL, g/100 mL, or mol/L.
-
Conclusion: From Understanding to Application
The solubility of O-isobutylhydroxylamine hydrochloride is a nuanced interplay of its inherent molecular properties and the characteristics of the chosen solvent. While a universal "best" solvent does not exist, a systematic approach grounded in the principles of polarity, hydrogen bonding, and temperature allows for the rational selection of an appropriate solvent system for any given application. This guide has provided the foundational knowledge and a robust experimental framework to empower you, the practicing scientist, to make informed decisions, troubleshoot challenges, and ultimately, accelerate your research and development endeavors. The provided protocols are designed to be adaptable and serve as a starting point for developing your own validated, in-house methods.
References
-
Solubility of Things. Hydroxylamine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. O-Ethylhydroxylamine Hydrochloride: A Versatile Building Block in Organic Synthesis. [Link]
-
PubChem. O-Isobutylhydroxylamine. [Link]
- Google Patents.
-
Experiment 1 Determination of Solubility Class. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
The Role of Hydroxylamine Hydrochloride in Modern Organic Synthesis. [Link]
-
Request PDF. Effect of solvent and temperature on the phase equilibrium behavior of hydroxylamine sulfate in water-ethanol mixed solvents: Solubility and ternary liquid-liquid equilibrium diagram with liquid-liquid equilibrium. [Link]
-
YouTube. Amines Experiment. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
ACS Omega. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. [Link]
-
Organic Syntheses. HYDROXYLAMINE HYDROCHLORIDE. [Link]
-
ResearchGate. Molar Volume and Viscosities of Hydroxylamine Hydrochloride in Methanol-Water (50:50 v/v) at 303.15 K. [Link]
-
Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]
-
NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]
-
Wikipedia. N,O-Dimethylhydroxylamine. [Link]
-
Industrial Specialties Mfg. Chemical Compatibility Chart. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS 6638-79-5: N,O-Dimethylhydroxylamine hydrochloride [cymitquimica.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. moorparkcollege.edu [moorparkcollege.edu]
- 9. hydroxylammonium chloride [chemister.ru]
A Technical Guide to the Synthesis of Alkoxyamines Using O-Isobutylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Alkoxyamines
Alkoxyamines are a pivotal class of molecules, serving as the cornerstone for Nitroxide Mediated Polymerization (NMP), a powerful controlled radical polymerization (CRP) technique.[] The utility of an alkoxyamine lies in the thermally labile Carbon-Oxygen bond within its structure.[2] Under thermal activation, this bond undergoes homolytic cleavage, reversibly generating a propagating carbon-centered radical and a stable nitroxide radical.[2] This dynamic equilibrium, known as the persistent radical effect, allows for the controlled, "living" growth of polymer chains, enabling the synthesis of polymers with predictable molecular weights, low dispersity, and complex architectures such as block and star copolymers.[][2]
The structure of the alkoxyamine initiator is paramount to the success of NMP.[2] O-substituted hydroxylamines, such as O-isobutylhydroxylamine, are key precursors in the synthesis of these crucial initiators. This guide provides an in-depth exploration of the synthesis of alkoxyamines with a focus on the versatile reagent, O-isobutylhydroxylamine, detailing the underlying chemical principles, robust experimental protocols, and critical considerations for successful synthesis. Beyond polymer science, alkoxyamines are finding emerging applications in materials science and biology, for example as theranostic agents and in self-healing polymers.[3][4]
Core Principles of Alkoxyamine Synthesis
The fundamental strategy for synthesizing alkoxyamines from O-isobutylhydroxylamine involves the trapping of a carbon-centered radical. This process hinges on the generation of a transient radical species in the presence of O-isobutylhydroxylamine, which acts as an efficient radical scavenger.
The general reaction can be depicted as follows: R• + H₂N-O-iBu → R-NH-O-iBu
Where R• represents a carbon-centered radical and iBu is the isobutyl group. The resulting N-alkoxyamine can often be further N-alkylated to produce the trisubstituted alkoxyamines typically used in NMP.
Several methods can be employed to generate the initial carbon-centered radical, each with its own advantages and substrate scope.
Synthetic Methodologies and Protocols
The choice of synthetic route is dictated by the desired structure of the alkoxyamine and the available starting materials. A prevalent and versatile method is Atom Transfer Radical Addition (ATRA).
Atom Transfer Radical Addition (ATRA)
ATRA is a powerful method for creating carbon-carbon and carbon-heteroatom bonds. In the context of alkoxyamine synthesis, it provides a reliable means of generating a carbon-centered radical from an alkyl halide. The synthesis of alkoxyamines via ATRA in the presence of a reducing metal, such as copper(0), is a versatile method due to the wide availability of alkyl halides and the high tolerance for various functional groups.[5]
Causality in Experimental Design:
-
Metal Catalyst (Cu(0)): Copper powder acts as the reducing agent, facilitating the abstraction of a halogen atom from the alkyl halide to generate the carbon-centered radical (R•) and a Cu(I) species.
-
Ligand (e.g., Tris(2-(dimethylamino)ethyl)amine - Me₆TREN): The ligand serves multiple purposes. It solubilizes the copper species in the organic solvent and modulates the redox potential of the copper catalyst, influencing the rate of radical generation and, consequently, the overall reaction kinetics.
-
Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is often chosen to dissolve the reactants and the catalyst complex.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the generated radicals by atmospheric oxygen, which would lead to unwanted side products.
Workflow for Alkoxyamine Synthesis via ATRA
Sources
Methodological & Application
Application Note: Protocol for Synthesis of O-Isobutyl Oximes from Aldehydes and Ketones
Abstract & Strategic Relevance
O-Isobutyl oximes represent a critical structural motif in medicinal chemistry, serving as bioisosteres for carbonyls and olefins while offering enhanced metabolic stability and lipophilicity. Unlike their unsubstituted oxime counterparts, O-alkyl oximes are resistant to enzymatic hydrolysis and oxidation, making them ideal pharmacophores in kinase inhibitors, antibiotics (e.g., cephalosporin derivatives), and anti-inflammatory agents.
This application note provides a definitive, field-proven protocol for the synthesis of O-isobutyl oximes via the direct condensation of aldehydes/ketones with O-isobutylhydroxylamine hydrochloride. This route is selected over the O-alkylation of parent oximes to eliminate the risk of competing N-alkylation (nitrone formation) and to ensure high regioselectivity.
Chemical Basis & Mechanism
The reaction proceeds via a nucleophilic attack of the alkoxyamine nitrogen on the electrophilic carbonyl carbon. The reaction is acid-catalyzed but pH-sensitive; the pH must be low enough to activate the carbonyl (via protonation) but high enough to ensure the amine remains unprotonated and nucleophilic.
Reaction Scheme
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway for the condensation of carbonyls with alkoxyamines. The dehydration step is generally rate-limiting and driven by heat or desiccants.
Experimental Protocol
Reagent Preparation (If not commercially available)
While O-isobutylhydroxylamine hydrochloride is commercially available, it can be synthesized in-house if supply is limited.
-
Step A: Alkylation of NHPI with isobutyl bromide and triethylamine in DMF (
, 4 h). -
Step B: Hydrazinolysis (Hydrazine hydrate in EtOH) to release the alkoxyamine, followed by HCl treatment to precipitate the stable hydrochloride salt.
Standard Condensation Protocol
This protocol is optimized for 1.0 mmol scale but is linearly scalable.
Reagents:
-
Substrate (Aldehyde or Ketone): 1.0 equiv.[3]
-
O-Isobutylhydroxylamine Hydrochloride: 1.2 – 1.5 equiv.
-
Pyridine (Base/Catalyst): 2.0 – 3.0 equiv.
-
Ethanol (Absolute): 5.0 mL (0.2 M concentration).
Step-by-Step Workflow:
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the aldehyde/ketone in 5 mL absolute ethanol .
-
Addition: Add 1.2 mmol (150 mg) of O-isobutylhydroxylamine hydrochloride in one portion. The solution may remain clear or become slightly cloudy.
-
Activation: Add 3.0 mmol (240 µL) of pyridine dropwise.
-
Expert Note: Pyridine acts as both a solvent buffer and a proton shuttle. For sterically hindered ketones (e.g., acetophenones), increase pyridine to 5.0 equiv.
-
-
Reaction: Fit a reflux condenser and heat the mixture to reflux (
) for 2–6 hours .-
Monitoring: Check progress via TLC (Mobile phase: 10-20% EtOAc in Hexanes). Oximes typically run slightly more polar than the parent carbonyl. Staining with KMnO4 or Anisaldehyde is recommended as UV activity may be weak for aliphatic substrates.
-
-
Workup:
-
Cool reaction to room temperature.[4]
-
Concentrate in vacuo to remove ethanol and bulk pyridine.
-
Resuspend residue in 20 mL Dichloromethane (DCM) .
-
Wash with 1M HCl (2 x 10 mL) to remove excess pyridine and unreacted hydroxylamine.
-
Wash with Saturated NaHCO3 (1 x 10 mL) and Brine (1 x 10 mL) .
-
Dry over anhydrous
, filter, and concentrate.
-
-
Purification:
-
Liquids: Kugelrohr distillation is preferred for volatile oximes.
-
Solids: Recrystallization from Hexanes/EtOAc or Flash Column Chromatography (Silica gel).
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis of O-isobutyl oximes.
Optimization & Troubleshooting
Stereochemistry (E/Z Isomerism)
O-Alkyl oximes exist as E (trans) and Z (cis) isomers.
-
Aldehydes: Predominantly form the E-isomer (>95%) due to steric repulsion between the isobutyl group and the alkyl chain.
-
Ketones: Often yield mixtures (e.g., 1:1 to 4:1 E:Z).
-
Resolution: If a single isomer is required, thermodynamic equilibration can be attempted by treating the mixture with catalytic HCl in dry dioxane for 24h, favoring the sterically less crowded E-isomer. Separation by silica chromatography is often possible as the isomers have slightly different Rf values.
Substrate-Specific Modifications
| Substrate Class | Challenge | Modification |
| Aliphatic Aldehydes | Volatility of product | Use high-boiling solvent (e.g., Toluene) or avoid full evaporation during workup. |
| Hindered Ketones | Slow reaction rate | Use microwave irradiation ( |
| Acid-Sensitive Groups | Acetal hydrolysis | Replace Pyridine/HCl with NaOAc (3 equiv.) in Methanol at RT. |
References
-
Preparation of Alkoxyamines
-
Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis. Link
-
-
General Oxime Synthesis Protocol
-
Sharghi, H., & Sarvari, M. H. (2002). A solvent-free and efficient method for the preparation of oximes. Synthesis. Link
-
-
E/Z Isomerization Studies
-
Kumbhar, P. P., et al. (2021). Stereoselective synthesis of oxime ethers. Journal of Chemical Sciences. Link
-
-
Medicinal Applications (Kinase Inhibitors)
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825). Journal of Medicinal Chemistry. Link
-
Sources
- 1. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]
- 2. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of N-Isobutoxyamides via Carboxylic Acid Coupling
Introduction: The Significance of N-Alkoxy Amide Linkages
The N-alkoxy amide, or hydroxamate ester, functionality is a cornerstone in modern medicinal chemistry and drug development. Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. N-alkoxy amides are key structural motifs in a wide array of therapeutic agents, including enzyme inhibitors and chelating agents. The isobutoxy moiety, in particular, can enhance lipophilicity and modulate metabolic stability. This guide provides a detailed exploration of the reaction conditions for the efficient coupling of O-isobutylhydroxylamine with carboxylic acids, offering researchers a comprehensive resource for the synthesis of N-isobutoxyamides.
Core Principles: Understanding the Coupling Reaction
The formation of an N-isobutoxyamide bond from a carboxylic acid and O-isobutylhydroxylamine is a condensation reaction that requires the activation of the carboxylic acid's carboxyl group to facilitate nucleophilic attack by the hydroxylamine.[1] This activation is typically achieved in situ using a coupling reagent. The general transformation is depicted below:
Figure 1: General Reaction Scheme
The success of this transformation hinges on the careful selection of coupling reagents, additives, solvents, and bases to maximize yield, minimize side reactions, and ensure the integrity of often complex molecular scaffolds.
Mechanism of Action: A Tale of Two Activation Pathways
The choice of coupling reagent dictates the mechanistic pathway of carboxylic acid activation. Two of the most prevalent and effective classes of coupling reagents are carbodiimides and phosphonium/uronium salts.
Carbodiimide-Mediated Activation (e.g., EDC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely employed for its efficacy and the ease of removal of its urea byproduct.[2] The mechanism proceeds as follows:
-
Formation of the O-Acylisourea Intermediate: The carboxylic acid adds to one of the double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate.[3][4]
-
Role of the Additive (e.g., HOBt): This intermediate is unstable and can rearrange to a stable N-acylurea, terminating the desired reaction pathway.[2] To prevent this, an additive such as 1-hydroxybenzotriazole (HOBt) is introduced. HOBt rapidly reacts with the O-acylisourea to form an active ester.[5] This active ester is more stable than the O-acylisourea but still highly reactive towards the amine.
-
Nucleophilic Attack: O-isobutylhydroxylamine then attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate.
-
Product Formation: The tetrahedral intermediate collapses, yielding the desired N-isobutoxyamide and regenerating the additive.
Phosphonium/Uronium Salt-Mediated Activation (e.g., HATU)
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent, particularly for sterically hindered substrates or less nucleophilic amines.[6][7]
-
Formation of the OAt-Active Ester: The carboxylate anion, formed by deprotonation with a non-nucleophilic base, attacks HATU to generate a highly reactive OAt-active ester and tetramethylurea.[6][7]
-
Nucleophilic Attack and Product Formation: O-isobutylhydroxylamine then attacks the active ester, leading to the formation of the N-isobutoxyamide. The pyridine nitrogen in the HOAt leaving group is thought to facilitate the reaction.[6]
Comparative Analysis of Reaction Conditions
The optimal reaction conditions are highly substrate-dependent. The following table provides a comparative overview of common parameters for EDC/HOBt and HATU mediated couplings.
| Parameter | EDC/HOBt | HATU | Rationale and Key Considerations |
| Coupling Reagent | 1.1 - 1.5 eq. | 1.1 - 1.5 eq. | A slight excess ensures complete activation of the carboxylic acid. |
| Additive | HOBt (1.1 - 1.5 eq.) or OxymaPure (1.1 - 1.5 eq.) | Not required (HOAt is part of the reagent) | HOBt suppresses N-acylurea formation.[5] OxymaPure is a safer, non-explosive alternative to HOBt. |
| Base | DIPEA or Et₃N (2.0 - 3.0 eq.) | DIPEA or 2,4,6-Collidine (2.0 - 4.0 eq.) | A non-nucleophilic organic base is crucial to neutralize the carboxylic acid and any acid generated during the reaction.[8] |
| Solvent | DCM, DMF, Acetonitrile | DMF, DCM | The choice of solvent depends on the solubility of the reactants. DMF is often preferred for its high polarity. |
| Temperature | 0 °C to room temperature | 0 °C to room temperature | Starting the reaction at a lower temperature can help control exotherms and minimize side reactions. |
| Reaction Time | 2 - 24 hours | 1 - 12 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Coupling
This protocol provides a reliable starting point for the coupling of a generic carboxylic acid with O-isobutylhydroxylamine.
Materials:
-
Carboxylic acid (1.0 eq.)
-
O-isobutylhydroxylamine hydrochloride (1.1 eq.)
-
EDC.HCl (1.2 eq.)
-
HOBt (1.2 eq.)
-
Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq.) in DCM or DMF, add O-isobutylhydroxylamine hydrochloride (1.1 eq.) and HOBt (1.2 eq.).
-
Add DIPEA (2.5 eq.) to the mixture and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC.HCl (1.2 eq.) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for HATU Coupling
This protocol is recommended for more challenging couplings, such as those involving sterically hindered substrates.
Materials:
-
Carboxylic acid (1.0 eq.)
-
O-isobutylhydroxylamine hydrochloride (1.1 eq.)
-
HATU (1.2 eq.)
-
Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq.) in DMF, add HATU (1.2 eq.) and DIPEA (3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add O-isobutylhydroxylamine hydrochloride (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 1-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and additive. Pre-activation of the carboxylic acid before adding the hydroxylamine can also be beneficial, especially with HATU.[9]
-
Side Product Formation: The formation of N-acylurea is a common side reaction with carbodiimides. Ensure that a sufficient amount of HOBt or a similar additive is used.[5]
-
Racemization: For chiral carboxylic acids, racemization can be a concern. Performing the reaction at lower temperatures and using additives like OxymaPure can help to minimize epimerization.
-
Difficult Purification: The urea byproduct from EDC is water-soluble, which simplifies purification.[2] If purification is still challenging, consider alternative work-up procedures or different chromatographic conditions.
Conclusion
The coupling of O-isobutylhydroxylamine with carboxylic acids is a versatile and powerful tool for the synthesis of N-isobutoxyamides. By understanding the underlying reaction mechanisms and carefully selecting the appropriate coupling reagents, additives, and reaction conditions, researchers can efficiently access a wide range of these valuable compounds. The protocols and guidelines presented in this application note serve as a robust starting point for the development of optimized synthetic routes in drug discovery and development programs.
References
- Subir, R. B., & Paresh, K. D. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(39), 5245-5248.
-
Aapptec. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 8). EDC Coupling Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbodiimide-based coupling reaction. Retrieved from [Link]
- Black, G. P., et al. (2017). Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Organic & Biomolecular Chemistry, 15(46), 9883-9889.
- Adolfsson, H., & Bäckvall, J. E. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Diva-portal.org.
- Subiros-Funosas, R., et al. (2011). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 13(10), 2534-2537.
-
Reddit. (2025, September 13). What is the correct order of addition for EDCI and HOBt?. Retrieved from [Link]
- Kikugawa, Y. (1998). [Uses of hydroxamic acids and of N-alkoxyimidoyl halides in organic synthesis]. Yakugaku Zasshi, 118(10), 425-442.
-
ResearchGate. (n.d.). Scheme 3: Formation of hydroxamate function by N--alkylation of.... Retrieved from [Link]
-
jOeCHEM. (2019, January 25). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
- Sharma, A. K., & Kumar, R. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 18(1), 2-17.
-
Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides. Retrieved from [Link]
- Shome, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. SynOpen, 7(01), 566-569.
- Ugwu, D. I., et al. (2014). Synthesis and Biological Applications of Hydroxamates. American Journal of Organic Chemistry, 4(2), 26-51.
-
Frost, J. R. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids, esters and amides. Retrieved from [Link]
-
Reddit. (2024, December 16). HATU coupling - what's the best order?. Retrieved from [Link]
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- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. peptide.com [peptide.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
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- 9. reddit.com [reddit.com]
Application Notes & Protocols: Synthesis of O-Isobutyl Hydroxamates Using EDC and HATU Coupling Reagents
Introduction: The Significance of O-Alkyl Hydroxamates in Modern Chemistry
The hydroxamic acid moiety (-CONHOH) is a privileged structural motif in medicinal chemistry, primarily due to its exceptional ability to chelate metal ions. This property makes it a cornerstone in the design of inhibitors for metalloenzymes, including histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and urease. O-alkylation of the hydroxamic acid, yielding an O-alkyl hydroxamate (or hydroximic acid ester), provides a strategic modification to modulate the parent molecule's physicochemical properties. Specifically, O-isobutyl hydroxamates offer a balance of increased lipophilicity and metabolic stability while often retaining the desired biological activity profile.
The synthesis of these valuable compounds relies on one of the most fundamental reactions in organic chemistry: amide bond formation. The direct coupling of a carboxylic acid with O-isobutylhydroxylamine presents a robust and versatile approach. The success of this transformation hinges on the effective activation of the carboxylic acid, a task for which numerous coupling reagents have been developed.
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis of O-isobutyl hydroxamates. We will focus on two of the most prevalent and effective classes of coupling reagents: the carbodiimide-based 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and the aminium salt-based 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) . We will explore the mechanistic rationale behind each method, present detailed, field-tested protocols, and offer insights into troubleshooting and optimization.
Strategic Selection: A Comparative Analysis of EDC and HATU
The choice between EDC and HATU is not arbitrary; it is a strategic decision based on the substrate's complexity, cost considerations, and desired reaction efficiency. While both reagents facilitate the formation of the critical amide bond, they operate via distinct mechanisms and present different advantages and challenges.
-
EDC (Carbodiimide Reagent): EDC is a "zero-length" crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[1] This intermediate is susceptible to nucleophilic attack by the amine (in this case, O-isobutylhydroxylamine). However, this intermediate is also unstable in aqueous or protic environments and can rearrange to a stable N-acylurea byproduct, terminating the reaction.[2] To mitigate this and reduce potential racemization of chiral centers, EDC is almost always used with an additive like 1-Hydroxybenzotriazole (HOBt).[3][4] HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which then reacts cleanly with the amine. The primary byproduct of EDC itself, a water-soluble urea, is a significant advantage, as it can be easily removed during aqueous work-up.[4][5]
-
HATU (Aminium/Uronium Reagent): HATU is a more modern and highly efficient coupling reagent. It belongs to a class of reagents that incorporate the 7-Aza-1-hydroxybenzotriazole (HOAt) moiety. In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with a carboxylic acid to form a highly reactive OAt-active ester. The incorporation of the pyridine nitrogen in the HOAt structure provides anchimeric assistance, accelerating the coupling reaction and making HATU exceptionally effective, even for sterically hindered substrates or less nucleophilic amines. This high reactivity generally translates to faster reaction times, higher yields, and lower rates of epimerization compared to carbodiimide methods.[4]
Data Presentation: EDC vs. HATU at a Glance
| Feature | EDC (with HOBt) | HATU |
| Reagent Class | Carbodiimide | Aminium / Uronium Salt |
| Mechanism | Forms O-acylisourea, then HOBt active ester | Forms highly reactive HOAt active ester |
| Reactivity | Good to excellent; can be slow with hindered substrates | Excellent; highly effective for difficult couplings[4] |
| Cost | Lower | Higher |
| Key Byproducts | Water-soluble urea, HOBt | Tetramethylurea, HOAt |
| Common Base | Non-nucleophilic base (e.g., DIPEA, Et3N) | Required, typically DIPEA (2-4 eq.)[5] |
| Key Advantages | Cost-effective, easy byproduct removal[4] | High speed and efficiency, low racemization[4] |
| Potential Issues | N-acylurea formation, potential for racemization[2] | Guanidinylation of amine if used in excess |
Mechanistic Pathways
Understanding the reaction mechanism is critical for troubleshooting and optimization. The diagrams below illustrate the distinct activation pathways for EDC/HOBt and HATU.
Caption: HATU Coupling Mechanism.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis via EDC/HOBt Coupling
This protocol is a reliable and cost-effective method suitable for a wide range of carboxylic acids.
Materials and Reagents:
| Reagent | M.W. | Typical Eq. | Purpose |
| Carboxylic Acid | Varies | 1.0 | Substrate |
| O-Isobutylhydroxylamine HCl | 125.59 | 1.1 - 1.2 | Nucleophile |
| EDC•HCl | 191.70 | 1.2 - 1.5 | Coupling Reagent |
| HOBt (anhydrous) | 135.12 | 1.2 - 1.5 | Additive |
| DIPEA | 129.24 | 2.5 - 3.0 | Non-nucleophilic Base |
| Anhydrous DMF or DCM | - | - | Solvent |
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.).
-
Dissolution: Add anhydrous DMF (or DCM) to dissolve the solids (concentration typically 0.1-0.5 M). Stir the solution for 5 minutes at room temperature.
-
Activation: Add EDC•HCl (1.2 eq.) to the solution in one portion. Stir the reaction mixture at room temperature. Scientist's Note: This "pre-activation" step allows for the formation of the HOBt-ester before the nucleophile is introduced, which can improve yields.
-
Nucleophile Preparation: In a separate vial, dissolve O-isobutylhydroxylamine HCl (1.1 eq.) in a minimal amount of DMF. Add DIPEA (2.5 eq.) and vortex briefly. The base neutralizes the hydrochloride salt to liberate the free hydroxylamine and neutralizes the HCl generated from the EDC coupling.
-
Coupling: After 15-20 minutes of pre-activation, add the O-isobutylhydroxylamine/DIPEA solution dropwise to the main reaction flask.
-
Reaction: Allow the reaction to stir at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the limiting carboxylic acid starting material.
-
Work-up: a. Dilute the reaction mixture with a larger volume of ethyl acetate or DCM. b. Wash the organic layer sequentially with 5% aq. HCl (2x), saturated aq. NaHCO₃ (2x), and finally with saturated aq. NaCl (brine) (1x). Causality: The acid wash removes excess base (DIPEA), the base wash removes unreacted HOBt and any remaining carboxylic acid, and the brine wash removes residual water. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Protocol 2: High-Efficiency Synthesis via HATU Coupling
This protocol is ideal for challenging substrates, including sterically hindered acids or those prone to racemization.
Materials and Reagents:
| Reagent | M.W. | Typical Eq. | Purpose |
| Carboxylic Acid | Varies | 1.0 | Substrate |
| O-Isobutylhydroxylamine HCl | 125.59 | 1.1 | Nucleophile |
| HATU | 380.23 | 1.1 - 1.2 | Coupling Reagent |
| DIPEA | 129.24 | 3.0 - 4.0 | Non-nucleophilic Base |
| Anhydrous DMF | - | - | Solvent |
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.), O-isobutylhydroxylamine HCl (1.1 eq.), and HATU (1.1 eq.).
-
Dissolution & Cooling: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Cool the flask to 0 °C in an ice-water bath. Scientist's Note: Combining the reagents before adding the base is a common and effective procedure. Cooling helps to control the initial exotherm and minimize potential side reactions.
-
Base Addition: Add DIPEA (3.0 eq.) dropwise to the stirred, cooled solution over 5 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 1-4 hours. HATU couplings are typically much faster than EDC couplings.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-2 hours.
-
Work-up: The work-up procedure is identical to that described for the EDC/HOBt protocol. Dilute with ethyl acetate, wash sequentially with 5% aq. HCl, sat. aq. NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography.
General Workflow and Troubleshooting
A successful synthesis relies on a systematic workflow and the ability to diagnose and solve common problems.
Caption: General Experimental Workflow.
Field-Proven Insights & Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet solvent or reagents (hydrolysis of activated species).2. Insufficient base to free the hydroxylamine from its HCl salt.3. Inactive coupling reagent (EDC and HATU can degrade over time). | 1. Use freshly distilled or commercially available anhydrous solvents. Ensure reagents are dry.2. Ensure at least 1 eq. of base is used for the HCl salt, plus additional required for the coupling itself.3. Use fresh, high-quality coupling reagents. Store them in a desiccator. |
| Incomplete Reaction | 1. Steric hindrance around the carboxylic acid or amine.2. Insufficient reaction time or temperature. | 1. Switch from EDC to the more powerful HATU reagent.<br>2. Increase reaction time. Gentle heating (40-50 °C) can be attempted, but monitor for decomposition. |
| N-Acylurea Byproduct (EDC) | Rearrangement of the O-acylisourea intermediate is faster than nucleophilic attack. [2] | 1. Ensure HOBt is included as an additive.2. Use a pre-activation time of 15-20 min before adding the hydroxylamine.3. Use a less polar solvent like DCM instead of DMF, which can sometimes favor the desired reaction. |
| Difficult Purification | Byproducts (e.g., urea, HOBt, HOAt) are co-eluting with the product. | 1. Perform a thorough aqueous work-up; the washes are critical for removing the bulk of polar byproducts.2. Optimize chromatography conditions (try different solvent systems or silica with different polarity). |
Conclusion
The synthesis of O-isobutyl hydroxamates is a critical transformation for medicinal chemistry and drug discovery. Both EDC/HOBt and HATU are powerful coupling systems capable of delivering these target molecules efficiently. The choice of reagent should be guided by the specific attributes of the starting materials and the goals of the synthesis. EDC/HOBt offers a robust, scalable, and cost-effective solution for most standard couplings. For more demanding applications involving sterically hindered substrates, sensitive stereocenters, or when reaction speed is paramount, HATU stands out as the superior choice. By understanding the underlying mechanisms and adhering to the detailed protocols and troubleshooting advice provided in these notes, researchers can confidently and successfully synthesize the O-isobutyl hydroxamates required for their scientific endeavors.
References
-
Reddy, P. A. (2017). Methods for Hydroxamic Acid Synthesis. Recent Patents on Anti-Cancer Drug Discovery, 12(1), 2-23. [Link]
-
Palakurthy, N. B., Dev, D., Paikaray, S., Chaudhury, S., & Mandal, B. (2013). Synthesis of O-Benzyl Hydroxamates Employing the Sulfonate Esters of N-Hydroxybenzotriazole. RSC Advances, 3(48), 25685-25695. [Link]
-
Polymer M., Ltd. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. PolymerM.[Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.[Link]
- Wang, J., et al. (2014). Preparation method of hydroxamic acid or hydroxamic acid salt.
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal.[Link]
-
Ye, G., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(12), 151629. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.[Link]
Sources
Application Note: Copper-Catalyzed N-Arylation of O-Isobutylhydroxylamine (Goldberg-Type Coupling)
Strategic Overview
This Application Note details the protocol for the Goldberg-type amination of aryl halides using
The coupling of
Key Advantages of this Protocol:
-
Chemoselectivity: Preferential
-arylation over -arylation (which would form oxime ethers). -
Operational Simplicity: Uses stable Cu(I) salts and commercially available ligands.
-
Versatility: Compatible with electron-rich and electron-deficient aryl iodides.
Mechanistic Principles
To ensure reproducibility, researchers must understand the catalytic cycle. This reaction operates via a Cu(I)/Cu(III) redox cycle, distinct from the Pd(0)/Pd(II) cycle of Buchwald-Hartwig aminations.
The Catalytic Cycle[1][2][3]
-
Ligation: The precatalyst (CuI) binds with the bidentate ligand (1,10-phenanthroline) to form the active
species. -
Oxidative Addition: The aryl iodide adds to the copper center, oxidizing it to a transient Cu(III) intermediate.
-
Ligand Exchange: The
-isobutylhydroxylamine displaces the halide/base on the copper center. Crucial Note: The amine must be deprotonated or sufficiently nucleophilic to coordinate. -
Reductive Elimination: The C-N bond forms, expelling the product and regenerating the Cu(I) catalyst.
Visualization: Catalytic Pathway
The following diagram illustrates the mechanistic flow and critical failure points (e.g., catalyst poisoning by oxidation).
Figure 1: The Cu(I)/Cu(III) catalytic cycle for the N-arylation of alkoxyamines. Note that maintaining the Cu(I) oxidation state prior to oxidative addition is critical.
Experimental Protocol
Reagents and Materials
| Reagent | Equiv.[1][2] | Role | Critical Specification |
| Aryl Iodide | 1.0 | Substrate | Purity >98%; Aryl Bromides require higher temp (100-110°C). |
| 1.2 - 1.5 | Nucleophile | Use HCl salt for stability. Free base is volatile/unstable. | |
| Copper(I) Iodide (CuI) | 0.10 (10 mol%) | Catalyst | Must be off-white/tan. Green/Blue indicates oxidation (Do not use). |
| 1,10-Phenanthroline | 0.20 (20 mol%) | Ligand | Anhydrous. Promotes oxidative addition. |
| Cesium Carbonate ( | 2.0 - 3.0 | Base | Must be finely ground and anhydrous. Neutralizes HCl salt and HI byproduct. |
| DMF | [0.2 - 0.5 M] | Solvent | Anhydrous (Water <50 ppm). Degassed. |
Step-by-Step Procedure
Step 1: Catalyst Pre-Complexation (Optional but Recommended) To ensure active catalyst formation, premix CuI and 1,10-phenanthroline in a small volume of DMF for 5-10 minutes until a homogeneous, colored solution forms (typically orange/red).
Step 2: Reaction Assembly
-
Equip a reaction vial (screw-cap with septum) with a magnetic stir bar.
-
Add
-isobutylhydroxylamine HCl (1.5 equiv), (2.5 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%).-
Note: If using the HCl salt, the extra equivalent of base is mandatory to liberate the free amine in situ.
-
-
Add the Aryl Iodide (1.0 equiv).
-
If the aryl iodide is liquid, add it via syringe after solvent addition.
-
-
Evacuate the vial and backfill with Nitrogen or Argon (repeat 3x).
Step 3: Solvent Addition and Heating
-
Add anhydrous DMF via syringe to reach a concentration of 0.2 M - 0.5 M relative to the aryl iodide.
-
Seal the vial tightly (use electrical tape or Parafilm around the cap if using a heating block).
-
Heat to 80 °C for 12–24 hours.
-
Monitoring: Check reaction progress by TLC or LC-MS after 4 hours. The formation of the secondary amine product is usually distinct from the starting material.
-
Step 4: Workup and Purification
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts (
, Cu residues). -
Wash the filtrate with water (
) to remove DMF.-
Caution: DMF retention can complicate chromatography. Thorough washing or LiCl (5% aq) wash is recommended.
-
-
Dry the organic layer over
, filter, and concentrate in vacuo. -
Purify via flash column chromatography (Hexanes/EtOAc gradient).
Workflow Visualization
The following diagram outlines the operational workflow, highlighting decision nodes for troubleshooting.
Figure 2: Operational workflow for the synthesis of N-isobutoxy anilines.
Optimization & Troubleshooting Data
The following data summarizes the impact of variable changes on the yield, based on standard Cu-catalyzed hydroxylation/amination protocols [1, 2].
| Variable | Condition | Expected Outcome | Mechanistic Insight |
| Ligand | 1,10-Phenanthroline | Optimal | Bidentate N-ligands stabilize Cu(I) and prevent disproportionation. |
| Proline / Amino Acids | Lower Yield | Often less effective for | |
| Base | Optimal | "Cesium Effect" aids solubility in DMF; basic enough to deprotonate HCl salt. | |
| Moderate | Viable alternative if sensitive functional groups are present. | ||
| Poor | Inhibits catalyst by coordinating strongly to Cu. | ||
| Solvent | DMF / DMSO | Optimal | High polarity stabilizes the charged intermediates in the catalytic cycle. |
| Toluene / Dioxane | Poor | Low solubility of inorganic bases limits the reaction rate. | |
| Atmosphere | Argon/Nitrogen | Required | Oxygen causes oxidative homocoupling of the catalyst or substrate degradation. |
Common Failure Modes
-
Blue/Green Reaction Mixture: Indicates Cu(II) formation due to oxygen leak. Solution: Degas solvents more thoroughly; ensure septum integrity.
-
Low Conversion: Catalyst poisoning or insufficient base. Solution: Ensure
is anhydrous; increase catalyst loading to 20 mol%. -
Side Product (Phenol): Hydrolysis of the aryl iodide by trace water. Solution: Use strictly anhydrous DMF and base.
References
-
Jones, K. L., Porzelle, A., Hall, A., Woodrow, M. D., & Tomkinson, N. C. O. (2008).[3] Copper-Catalyzed Coupling of Hydroxylamines with Aryl Iodides. Organic Letters, 10(5), 797–800.
-
[Link]
-
-
Altman, R. A., & Buchwald, S. L. (2007).[4] Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands. Nature Protocols, 2(10), 2474–2479.[4]
-
[Link]
-
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-N, C-O, and C-S bond formation with copper: recent developments and future trends.
-
[Link]
-
Sources
Application Note: Enhanced GC-MS Profiling of Carbonyl Metabolites via O-Isobutyl Oxime Derivatization
Topic: Preparation of O-isobutyl oxime ethers for GC-MS derivatization Content Type: Application Note & Protocol Audience: Researchers, Analytical Chemists, Drug Development Professionals
Abstract & Technical Rationale
The analysis of polar carbonyl-containing compounds (reducing sugars, keto-acids, steroids) by Gas Chromatography-Mass Spectrometry (GC-MS) is frequently hampered by two critical issues: tautomeric instability and poor chromatographic retention . Standard derivatization using methoxyamine (forming O-methyl oximes) often results in analytes eluting too close to the solvent front or co-eluting with complex matrix interferences.
This protocol details the preparation of O-isobutyl oxime ethers using O-isobutylhydroxylamine hydrochloride. By substituting the methyl group with a bulky isobutyl moiety, this method significantly increases analyte lipophilicity. This modification shifts retention times to cleaner regions of the chromatogram and introduces distinct mass spectral fragmentation patterns (e.g., McLafferty rearrangements), improving structural identification in metabolomics and impurity profiling.
Mechanism of Action
The derivatization occurs in a two-step "one-pot" reaction sequence. The first step involves the nucleophilic attack of the nitrogen atom of the alkoxyamine on the carbonyl carbon, eliminating water to form the oxime ether. This "locks" the open-chain form of sugars, preventing mutarotation and simplifying the chromatogram (reducing multiple anomeric peaks to just syn and anti isomers).
Reaction 1: Oximation (Primary Target)
Reaction 2: Silylation (Secondary Target)
For analytes with free hydroxyl groups (e.g., sugars, hydroxy-acids), a subsequent silylation step is required to ensure volatility.
Workflow Visualization
Figure 1: Sequential workflow for the preparation of O-isobutyl oxime-TMS derivatives. The process is performed in a single vial to minimize sample loss.
Materials & Reagents
| Reagent | Grade/Specification | Role |
| O-Isobutylhydroxylamine HCl | High Purity (>98%) | Primary derivatization agent. Provides the isobutyl "tag". |
| Pyridine | Anhydrous (<0.005% water) | Solvent and acid scavenger (neutralizes HCl released). |
| MSTFA or BSTFA | Synthesis Grade (+1% TMCS) | Silylating agent for -OH groups. |
| Internal Standard | e.g., L-Norvaline or Ribitol | Quantification reference. |
| Methanol/Chloroform | HPLC Grade | Extraction solvents. |
Safety Note: Pyridine is toxic and has a noxious odor. Handle exclusively in a fume hood. Silylating reagents are moisture-sensitive; store in a desiccator.
Detailed Experimental Protocol
Phase 1: Sample Preparation & Drying
Objective: Isolate metabolites and remove all traces of water, which inhibits silylation.
-
Extraction: Extract 50–100 µL of biological fluid (plasma, urine) or cell pellet with 500 µL of cold methanol/chloroform/water (5:2:2 v/v/v).
-
Internal Standard: Add 10 µL of Internal Standard solution (e.g., 0.5 mg/mL L-norvaline).
-
Centrifugation: Centrifuge at 14,000 x g for 10 min at 4°C to precipitate proteins.
-
Drying: Transfer the supernatant to a GC vial. Evaporate to complete dryness using a centrifugal vacuum concentrator (SpeedVac) or a gentle stream of nitrogen.
-
Critical Check: The residue must be completely dry. Any residual water will quench the MSTFA in Phase 3.
-
Phase 2: O-Isobutyl Oximation
Objective: Stabilize carbonyls and increase lipophilicity.
-
Reagent Prep: Prepare a fresh solution of 20 mg/mL O-isobutylhydroxylamine hydrochloride in anhydrous pyridine.
-
Note: This solution can be stored at -20°C for up to one week, but fresh preparation is recommended for trace analysis.
-
-
Reaction: Add 50 µL of the O-isobutyl reagent to the dried sample.
-
Incubation: Cap the vial tightly and incubate at 80°C for 20–30 minutes .
-
Why this Temp? Higher temperatures ensure complete reaction of sterically hindered ketones (e.g., ketosteroids) which react slower than aldehydes.
-
Phase 3: Silylation (TMS Derivatization)
Objective: Volatilize remaining hydroxyl and amine groups.
-
Addition: Directly add 50 µL of MSTFA (or BSTFA + 1% TMCS) to the reaction mixture. Do not remove the pyridine.
-
Incubation: Re-cap and incubate at 80°C for 30–60 minutes .
-
Equilibration: Allow the vial to cool to room temperature for 10 minutes.
-
Final Prep: Transfer to an autosampler vial with a glass insert. Inject 1 µL into the GC-MS (Splitless or 1:10 Split depending on concentration).
Data Interpretation & Validation
Chromatographic Behavior
Compared to standard methoxyamine derivatives, O-isobutyl oximes exhibit:
-
Increased Retention Time (RT): The bulky isobutyl group adds significant hydrophobicity, shifting peaks to a later, cleaner part of the chromatogram.
-
Isomer Pairs: You will typically observe two peaks for asymmetric carbonyls (syn and anti isomers). For quantification, sum the areas of both peaks .
Mass Spectral Characteristics
The O-isobutyl tag modifies the fragmentation pathway. Look for these diagnostic signals:
| Feature | Observation | Mechanism |
| Molecular Ion | M+ often visible | Higher stability than underivatized forms. |
| Specific Loss | [M - 57] | Loss of the isobutyl radical (•C4H9). |
| McLafferty Rearrangement | m/z 89 or shifted fragments | Migration of γ-hydrogen in the isobutyl chain. |
| TMS Fragments | m/z 73, 147 | Typical trimethylsilyl backbone ions. |
Quality Control (Self-Validating System)
-
Blank Run: Inject a Reagent Blank (Pyridine + Reagents) to identify background peaks from the isobutylhydroxylamine (impurities) or MSTFA.
-
Water Check: If the MSTFA peak is absent and replaced by hexamethyldisiloxane (HMDSO), your sample was wet. Re-dry and repeat.
-
Internal Standard: The IS peak area should be consistent (<15% RSD) across the batch.
References
-
Metabolic Flux Analysis in Cancer: Detailed use of O-isobutylhydroxylamine for tracking 13C-glucose flux in melanoma and hep
-
Source:
-
-
Derivatization Chemistry: Comprehensive review of silylation and oximation str
-
Source:
-
-
Fragmentation Mechanisms: Study on the McLafferty rearrangement in oxime ether deriv
-
Source:
-
-
Reagent Properties: Chemical data for O-isobutylhydroxylamine hydrochloride.
-
Source:
-
Troubleshooting & Optimization
Troubleshooting low yields in O-isobutyl oxime formation reactions
Introduction: The "Hidden" Complexity of Isobutyl Oximes
Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing stalled conversion or poor isolated yields in the condensation of ketones/aldehydes with O-isobutylhydroxylamine hydrochloride .
While oxime formation is often treated as "click chemistry," the introduction of the isobutyl group introduces specific steric and kinetic penalties that standard protocols (designed for O-methyl or O-benzyl analogs) fail to address. This guide deconstructs the reaction into controllable variables, moving beyond "add and stir" to a mechanistic optimization strategy.
Module 1: Diagnostic Triage (The "Why")
Before altering your protocol, you must identify the rate-limiting step. The reaction follows a two-step mechanism: nucleophilic attack followed by dehydration.
The Mechanism & The pH Trap
The reaction rate follows a bell-shaped curve relative to pH.
-
Low pH (< 3): The amine is fully protonated (
), rendering it non-nucleophilic. Reaction stops. -
High pH (> 6): The carbonyl oxygen is not protonated/activated, and the dehydration of the carbinolamine intermediate becomes rate-limiting.
-
The Sweet Spot (pH 4.0 – 5.0): Sufficient free amine exists for attack, and sufficient acid exists to catalyze dehydration [1].
Visualization: The Mechanistic Bottleneck
Figure 1: The reaction pathway showing the dual dependency on pH and the reversibility trap.
Module 2: The Isobutyl Factor (Steric Hindrance)
User Question: "I used the same conditions as my O-methyl oxime synthesis, but the yield dropped from 90% to 45%. Why?"
Scientist Answer:
The isobutyl group (
-
Nucleophilic Approach: The branched structure hinders the nitrogen's approach to the carbonyl carbon, especially if the ketone itself is substituted (e.g., ortho-substituted acetophenones).
-
Thermodynamic Equilibrium: The bulky group destabilizes the product relative to the starting material, shifting the equilibrium backward [2].
The Fix: You cannot rely on kinetics alone. You must drive the thermodynamics.
Optimization Table: Solvents & Conditions
| Parameter | Standard Protocol (Avoid) | Isobutyl Optimized Protocol | Why? |
| Solvent | Methanol/Ethanol | EtOH/Pyridine (10:1) or Toluene | Pyridine acts as a proton shuttle. Toluene allows azeotropic water removal. |
| Reagent Stoichiometry | 1.1 equiv | 1.5 – 2.0 equiv | Excess reagent pushes the equilibrium (Le Chatelier’s principle). |
| Water Management | None | Molecular Sieves (3Å/4Å) | Essential. Water is a byproduct; removing it prevents hydrolysis. |
| Temperature | RT | 60°C – Reflux | Overcomes the steric activation energy barrier. |
Module 3: Troubleshooting Workflow
Use this decision tree to diagnose your specific failure mode.
Figure 2: Step-by-step diagnostic flow for low yields.
Module 4: Advanced Protocols
Protocol A: The "Bulletproof" Buffered Method
Best for: Base-sensitive substrates or when pH control is difficult.
-
Preparation: Dissolve the ketone (1.0 mmol) in Ethanol (5 mL).
-
Reagent: Add O-isobutylhydroxylamine HCl (1.5 mmol, 1.5 equiv).
-
Buffering (Critical): Add Sodium Acetate (1.5 mmol) or Pyridine (2.0 mmol).
-
Note: The HCl salt must be neutralized to release the free amine. Sodium acetate creates an in-situ acetic acid/acetate buffer system (approx pH 4.5).
-
-
Execution: Heat to 60°C for 4-12 hours. Monitor by TLC.[1][2]
-
Workup: Remove EtOH under reduced pressure. Resuspend in
or . Wash with water (x2) to remove unreacted hydroxylamine salts. Dry over .
Protocol B: Aniline-Catalyzed Ligation
Best for: Highly sterically hindered ketones or very slow reactions.
Aniline acts as a nucleophilic catalyst.[3] It forms a highly reactive Schiff base (imine) with the ketone, which then undergoes transimination with the O-isobutylhydroxylamine [3].
-
Setup: To the mixture from Protocol A, add Aniline (0.1 equiv, 10 mol%).
-
Mechanism: The aniline attacks the carbonyl faster than the bulky isobutylhydroxylamine, forming a transient imine. The isobutylhydroxylamine then attacks this imine (which is more electrophilic than the ketone), releasing the aniline to turnover again.
-
Result: Reaction times can decrease from 24h to <2h.
Frequently Asked Questions (FAQs)
Q1: My product is an oil and I can't crystallize it. How do I purify it? A: O-Isobutyl oximes are highly lipophilic. If crystallization fails:
-
Distillation: Many are stable enough for Kugelrohr distillation.
-
Chromatography: They are non-polar. Use non-polar mobile phases (e.g., Hexane/EtOAc 95:5).
-
Warning: Silica gel is slightly acidic. If your oxime is acid-sensitive, add 1% Triethylamine to the eluent to prevent hydrolysis on the column.
-
Q2: I see two spots on TLC very close together. Is this an impurity? A: Likely not. This is usually the E/Z isomer mixture . Oxime formation is rarely stereoselective. Unless you need a specific isomer, isolate both. If you need one isomer, thermodynamic equilibration (heating with acid catalyst) usually favors the E-isomer (trans to the smaller group).
Q3: Can I use O-isobutylhydroxylamine free base instead of the HCl salt? A: Yes, but the free base is less stable towards oxidation and shelf-storage. The HCl salt is preferred for storage but must be neutralized in the reaction pot. If you use the free base, omit the Sodium Acetate but add a weak acid (Acetic Acid, 5 mol%) to catalyze the dehydration step.
References
-
Jencks, W. P. (1959).[4] Studies on the Mechanism of Oxime and Semicarbazone Formation.[4] Journal of the American Chemical Society, 81(2), 475–481.[4] Link
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. (See Chapter 8 on Imine Formation). Link
-
Dirksen, A., & Dawson, P. E. (2008). Expanding the Scope of Chemoselective Peptide Ligations in Chemical Biology. Angewandte Chemie International Edition, 47(36), 6930–6932. Link
Sources
Technical Support Center: Optimizing pH in O-Isobutylhydroxylamine Condensations
I have gathered more specific information regarding the pH dependence of oxime ligation, including the role of aniline catalysts and the general stability of O-alkylhydroxylamines. The searches confirmed that the optimal pH for uncatalyzed oxime formation is in the acidic range (4-5), while aniline and its derivatives can effectively catalyze the reaction at neutral pH, which is crucial for bioconjugation. I also found a protocol for aminooxy PEGylation that suggests a pH range of 6.5-7.5 for efficient reaction.
To enhance the scientific integrity and provide more specific guidance, I will aim to find a reliable source for the pKa of a similar, short-chain O-alkylhydroxylamine to use as an estimate. I will also structure the content to clearly explain the general mechanism and then provide practical advice based on the available data, acknowledging where specific data for O-isobutylhydroxylamine is not available and general principles are being applied. I believe I have enough information to proceed with creating the technical support center, focusing on the established principles and best practices for oxime ligation with O-alkylhydroxylamines.
I will now proceed with synthesizing the gathered information to construct the technical support center as outlined in the initial plan.
Welcome to the technical support center for optimizing condensation reactions involving O-isobutylhydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we move beyond simple protocols to explain the fundamental principles governing the reaction, empowering you to rationalize experimental choices and overcome common challenges.
The Pivotal Role of pH in Oxime Ligation
The condensation of O-isobutylhydroxylamine with an aldehyde or ketone to form a stable oxime linkage is a cornerstone of bioconjugation and chemical synthesis. The efficiency and rate of this reaction are exquisitely sensitive to the pH of the reaction medium. A delicate balance must be struck to achieve optimal results. The reaction proceeds in two main steps: nucleophilic attack of the hydroxylamine on the carbonyl carbon to form a hemiaminal intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the oxime.
The pH of the environment dictates the protonation state of both the O-isobutylhydroxylamine and the carbonyl compound, as well as the efficiency of the dehydration step. Understanding this interplay is key to mastering the reaction.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding pH optimization for O-isobutylhydroxylamine condensations.
Q1: What is the theoretical optimal pH for oxime formation and why?
A1: The theoretical optimal pH for uncatalyzed oxime formation is typically in the mildly acidic range of 4 to 5.[1] This is because of a trade-off between two competing factors:
-
Nucleophilicity of the Hydroxylamine: The nitrogen atom of O-isobutylhydroxylamine is the nucleophile in this reaction. For it to attack the electrophilic carbonyl carbon, it must be in its unprotonated, free amine form. At very low pH, the hydroxylamine is predominantly protonated (-ONH3+), rendering it non-nucleophilic and thus inhibiting the initial attack.
-
Acid-Catalyzed Dehydration: The second step of the reaction, the elimination of water from the hemiaminal intermediate, is acid-catalyzed. Therefore, a sufficient concentration of protons is required to facilitate this rate-limiting step.
The pH range of 4-5 provides the best compromise, ensuring a sufficient population of the nucleophilic free hydroxylamine while still providing enough acid catalysis for the dehydration step to proceed efficiently.
Q2: My biomolecule is unstable at acidic pH. How can I perform the condensation at neutral pH?
A2: This is a common challenge in bioconjugation. Performing the reaction at neutral pH (around 7) significantly slows down the uncatalyzed reaction rate. To overcome this, the use of a nucleophilic catalyst is highly recommended. Aniline and its derivatives, such as p-phenylenediamine, are effective catalysts for oxime ligation at neutral pH.[2][3][4] These catalysts work by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then more readily attacked by the hydroxylamine.[3] For many applications, a pH range of 6.5-7.5 is a good starting point when using a catalyst.[5]
Q3: What is the role of the buffer system in this reaction?
A3: The buffer system is critical for maintaining a stable pH throughout the reaction. The choice of buffer can also influence the reaction rate. It is important to use a buffer that does not contain primary amines, as these can compete with the O-isobutylhydroxylamine in reacting with the carbonyl compound. Good choices for buffers include phosphate, acetate, and MES, depending on the desired pH range. The buffer concentration should be sufficient to maintain the pH, typically in the range of 50-100 mM.
Q4: How does the pKa of O-isobutylhydroxylamine influence the reaction?
Troubleshooting Guide
Encountering issues with your O-isobutylhydroxylamine condensation? This troubleshooting guide provides a structured approach to identifying and resolving common problems related to pH.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Suboptimal pH: The reaction pH is too low (highly acidic) or too high (neutral to basic) for an uncatalyzed reaction. | For uncatalyzed reactions, adjust the pH to the optimal range of 4-5 using a suitable buffer (e.g., acetate buffer). For reactions at neutral pH, introduce a catalyst like aniline or p-phenylenediamine.[2][4] |
| Incorrect Buffer Composition: The buffer contains primary amines (e.g., Tris) which compete with the hydroxylamine. | Switch to a non-nucleophilic buffer such as phosphate, acetate, or MES. | |
| Slow Reaction Rate | Neutral pH without a Catalyst: The uncatalyzed reaction is inherently slow at neutral pH.[3] | Add a nucleophilic catalyst. p-Phenylenediamine has been shown to be more efficient than aniline.[2][4] |
| Low Reactant Concentration: The reaction is bimolecular, so low concentrations of either the hydroxylamine or the carbonyl compound will result in a slower rate. | If possible, increase the concentration of the reactants. A slight excess of O-isobutylhydroxylamine is often beneficial. | |
| Formation of Side Products | pH-dependent Degradation of Reactants or Products: O-isobutylhydroxylamine or the carbonyl-containing molecule may be unstable at the chosen pH. The resulting oxime may also be susceptible to hydrolysis at very low pH. | Evaluate the stability of your starting materials and product at different pH values. Consider adjusting the pH to a range where all components are stable. O-alkylhydroxylamines are generally stable, but specific substrates may have pH lability.[6] |
| Inconsistent Results | Poor pH Control: The reaction itself may produce or consume protons, leading to a drift in pH if the buffering capacity is insufficient. | Increase the buffer concentration to ensure stable pH control throughout the reaction. |
| Solubility Issues: O-isobutylhydroxylamine or the carbonyl substrate may have poor solubility at the reaction pH, leading to a heterogeneous reaction mixture. | While specific data for O-isobutylhydroxylamine is limited, check the solubility of your reactants in the chosen buffer system. Adjusting the pH or adding a small amount of a co-solvent may be necessary. |
Visualizing the pH-Dependent Mechanism
The following diagram illustrates the critical role of pH in the condensation reaction.
Caption: The influence of pH on the rate of O-isobutylhydroxylamine condensation.
Experimental Protocol: pH Screening for Optimal Oxime Ligation
This protocol provides a general framework for systematically determining the optimal pH for your specific reaction.
Materials:
-
O-isobutylhydroxylamine hydrochloride
-
Your aldehyde or ketone-containing substrate
-
Buffer solutions at various pH values (e.g., 0.1 M sodium acetate pH 4.0, 4.5, 5.0, 5.5; 0.1 M sodium phosphate pH 6.0, 6.5, 7.0, 7.5)
-
(Optional) Aniline or p-phenylenediamine catalyst stock solution (e.g., 1 M in DMSO or ethanol)
-
Reaction solvent (e.g., water, DMSO, or a co-solvent system)
-
Analytical method for monitoring reaction progress (e.g., HPLC, LC-MS, TLC)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of your carbonyl substrate in the reaction solvent.
-
Prepare a stock solution of O-isobutylhydroxylamine hydrochloride. If starting from the hydrochloride salt, you may need to add a stoichiometric amount of base to generate the free amine in situ, or rely on the buffer to adjust the pH.
-
(Optional) Prepare a stock solution of the catalyst.
-
-
Set up Parallel Reactions:
-
In separate vials, aliquot your carbonyl substrate.
-
Add the appropriate buffer to each vial to achieve the target pH.
-
(Optional) If using a catalyst, add it to the reaction mixtures intended for neutral pH screening.
-
Initiate the reactions by adding the O-isobutylhydroxylamine stock solution. Ensure the final concentration of all reactants is consistent across all reactions.
-
-
Reaction Monitoring:
-
Incubate the reactions at a constant temperature.
-
At regular time intervals, withdraw a small aliquot from each reaction vial.
-
Quench the reaction if necessary (e.g., by acidification or dilution).
-
Analyze the samples using your chosen analytical method to determine the extent of product formation.
-
-
Data Analysis:
-
Plot the product concentration or percent conversion as a function of time for each pH value.
-
Determine the initial reaction rate at each pH.
-
Identify the pH that provides the highest yield and/or the fastest reaction rate.
-
Data Summary Table:
The following table provides a generalized summary of expected outcomes at different pH ranges. Your specific results may vary depending on the nature of your substrates.
| pH Range | Expected Reaction Rate (Uncatalyzed) | Expected Reaction Rate (Aniline Catalyzed) | Key Considerations |
| < 4 | Very Slow | Slow | O-isobutylhydroxylamine is mostly protonated and non-nucleophilic. Potential for acid-labile substrates to degrade. |
| 4 - 5 | Optimal | Fast | The "sweet spot" for uncatalyzed reactions, balancing nucleophilicity and acid catalysis.[1] |
| 5 - 6.5 | Moderate to Slow | Optimal | Good range for catalyzed reactions, especially when substrates are sensitive to lower pH. |
| 6.5 - 7.5 | Very Slow | Good to Optimal | Ideal for bioconjugation of pH-sensitive molecules; catalyst is essential for practical reaction times.[5] |
| > 7.5 | Very Slow | Moderate to Slow | The dehydration step becomes increasingly slow due to the low concentration of protons. |
Conclusion
Optimizing the pH is a critical step in achieving high-yielding and efficient O-isobutylhydroxylamine condensations. By understanding the underlying mechanistic principles and systematically evaluating the reaction conditions, researchers can overcome common challenges and successfully employ this versatile ligation chemistry in their work. This guide provides a foundation for rational experimental design and effective troubleshooting.
References
- This reference is not available.
-
The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing, 2016. [Link]
-
Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. [Link]
- This reference is not available.
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PubMed Central, 2022. [Link]
-
Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. PubMed, 2014. [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
Preventing side reactions during O-isobutylhydroxylamine acylation
A Guide to Preventing Side Reactions and Ensuring High-Yield O-Acylation
Welcome to the technical support center for O-isobutylhydroxylamine acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and achieve high yields of the desired O-acylated product while minimizing common side reactions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure your experimental success.
Understanding the Core Challenge: O- vs. N-Acylation
O-isobutylhydroxylamine possesses two nucleophilic sites: the oxygen and the nitrogen atoms. During acylation, these two sites compete for the acylating agent, leading to a potential mixture of products. The primary goal is to achieve selective O-acylation to form the desired O-acyl-O-isobutylhydroxamic acid, while preventing the formation of the N-acyl isomer and the N,O-diacyl byproduct.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the acylation of O-isobutylhydroxylamine?
The main side products are the N-acyl-O-isobutylhydroxylamine and the N,O-diacyl-O-isobutylhydroxylamine. The formation of these byproducts is a result of the competing nucleophilicity of the nitrogen and oxygen atoms.
Q2: How does the pH of the reaction influence the selectivity between O- and N-acylation?
The pH of the reaction medium is a critical factor in controlling the selectivity. In a suitable acidic medium, the more basic nitrogen atom of the hydroxylamine is protonated. This protonation significantly reduces the nucleophilicity of the nitrogen, thereby favoring the acylation of the oxygen atom.[1] Conversely, basic or alkaline conditions deprotonate the hydroxylamine, increasing the nucleophilicity of the nitrogen and promoting N-acylation.
Q3: My O-isobutylhydroxylamine is supplied as a hydrochloride salt. Is this advantageous?
Yes, starting with the hydrochloride salt is highly advantageous. The amine group is already protonated, which naturally protects it from acylation and directs the reaction towards the desired O-acylation. This can simplify the reaction setup as the initial acidic condition is inherent to the starting material.
Q4: Can steric hindrance be used to favor O-acylation?
Indeed. Increasing the steric bulk on the electrophile (the acylating agent) can favor the formation of the oxygen-acylated product. The less sterically hindered oxygen atom is more accessible to a bulky acylating agent compared to the nitrogen atom.
Q5: What is the "O to N acyl shift" and should I be concerned about it?
The O→N acyl shift is a rearrangement where the acyl group migrates from the oxygen to the nitrogen atom. This can occur under certain conditions, particularly with mild basic treatment, after the initial O-acylation.[1] To prevent this, it is advisable to handle and store the O-acylated product in its salt form (e.g., as a hydrochloride) if possible.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: My reaction yields a mixture of O- and N-acylated products.
-
Cause: The reaction conditions may not be sufficiently optimized to favor O-acylation. This can happen if the reaction is run under neutral or slightly basic conditions, or if the nitrogen atom is not effectively deactivated.
-
Solution:
-
Ensure Acidic Conditions: If you are not starting with the hydrochloride salt, consider adding a stoichiometric amount of a non-nucleophilic acid to protonate the nitrogen. Trifluoroacetic acid (TFA) or methanesulfonic acid can be used as both a solvent and an acid catalyst.[1]
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity. Higher temperatures can sometimes overcome the activation energy barrier for N-acylation.
-
Choice of Base: If a base is required to neutralize the acid generated during the reaction (e.g., when using an acyl chloride), opt for a sterically hindered, non-nucleophilic base.
-
Problem 2: I am observing a significant amount of a di-acylated byproduct.
-
Cause: This indicates that both the oxygen and nitrogen atoms have been acylated. This is more likely to occur if an excess of the acylating agent is used or if the reaction is allowed to proceed for too long, especially under conditions that favor N-acylation after the initial O-acylation.
-
Solution:
-
Stoichiometry Control: Use a precise stoichiometry of the acylating agent, typically 1.0 to 1.1 equivalents relative to the O-isobutylhydroxylamine.
-
Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material is consumed and before significant di-acylation occurs.
-
Slow Addition: Add the acylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration, which can help to prevent over-acylation.
-
Problem 3: My reaction is very slow or does not go to completion.
-
Cause: The acylating agent may not be reactive enough under the chosen conditions, or the reaction temperature may be too low. Sterically hindered substrates can also lead to slower reaction rates.
-
Solution:
-
Acylating Agent Reactivity: If using a carboxylic acid with a coupling agent, ensure the activating agent is suitable. For sluggish reactions, switching from a less reactive acylating agent to a more reactive one, such as an acyl chloride or anhydride, may be necessary.
-
Catalyst: For carbodiimide-mediated couplings, the addition of a catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[2][3]
-
Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products. A modest increase may be sufficient to drive the reaction to completion without compromising selectivity.
-
Problem 4: I am having difficulty purifying my desired O-acylated product.
-
Cause: The O- and N-acyl isomers can have very similar polarities, making them challenging to separate by standard column chromatography.
-
Solution:
-
High-Performance Chromatography: Consider using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for better resolution of the isomers.[4]
-
Crystallization: If the desired product is a solid, fractional crystallization may be an effective purification method.
-
Reaction Optimization: The most effective solution is to optimize the reaction to minimize the formation of the N-acyl isomer in the first place, simplifying the purification process.
-
Experimental Protocols
Protocol 1: Selective O-Acylation using an Acyl Chloride
This protocol is designed for the selective O-acylation of O-isobutylhydroxylamine hydrochloride using an acyl chloride.
Materials:
-
O-isobutylhydroxylamine hydrochloride
-
Acyl chloride (1.05 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Sterically hindered base (e.g., 2,6-lutidine or diisopropylethylamine, 1.1 eq)
-
Stir bar and appropriate glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add O-isobutylhydroxylamine hydrochloride (1.0 eq) and dissolve or suspend it in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sterically hindered base (1.1 eq) dropwise.
-
In a separate flask, dissolve the acyl chloride (1.05 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding cold water.
-
Separate the organic layer, and wash with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective O-Acylation using a Carboxylic Acid with DCC and DMAP (Steglich Esterification)
This protocol utilizes a milder coupling agent for the acylation.[5]
Materials:
-
O-isobutylhydroxylamine hydrochloride (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (1.0 eq)
-
Stir bar and appropriate glassware
Procedure:
-
In a flask, dissolve the carboxylic acid (1.0 eq), O-isobutylhydroxylamine hydrochloride (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Add triethylamine (1.0 eq) to neutralize the hydrochloride salt.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with cold DCM.
-
Combine the filtrates and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation & Analysis
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Action(s) |
| Mixture of O- and N-acyl products | Non-optimal pH, high temperature | Ensure acidic conditions, lower reaction temperature, use a hindered base. |
| Significant di-acylation | Excess acylating agent, long reaction time | Use precise stoichiometry, monitor reaction closely, add acylating agent slowly. |
| Slow or incomplete reaction | Low reactivity of acylating agent, low temp | Use a more reactive acylating agent, add a catalyst (e.g., DMAP), cautiously increase temperature. |
| Difficult purification | Similar polarity of isomers | Optimize reaction for selectivity, use HPLC/SFC, attempt crystallization. |
Analytical Characterization:
-
¹H NMR Spectroscopy: The chemical shift of the N-H proton in the O-acyl product will differ significantly from the protons adjacent to the newly formed amide bond in the N-acyl product. This allows for the differentiation of the two isomers.[6][7]
-
Mass Spectrometry: ESI-MS can be used to confirm the molecular weight of the desired mono-acylated product and to detect the presence of any di-acylated byproduct. Tandem mass spectrometry (MS/MS) can further help in structure elucidation by analyzing the fragmentation patterns.[8][9][10]
Visualizing the Reaction Pathways
The following diagrams illustrate the desired reaction pathway and the formation of common side products.
Caption: Desired O-acylation pathway.
Caption: Common side reaction pathways.
Caption: Troubleshooting decision workflow.
References
- WO2003087078A1 - Selective acylation of secondary hydroxyl groups.
-
Reported O‐selective acylation of amino alcohols without protecting the... - ResearchGate. [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed. [Link]
-
A Selective O - and N -Acylation Protocol for Carbamyl Chloride. ResearchGate. [Link]
- US5488162A - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates.
-
Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]
-
Chemoselective Acylation of Nucleosides. PMC - NIH. [Link]
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
-
Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. Royal Society of Chemistry. [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. [Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. [Link]
- US5015765A - Process for isolating hydroxamic acids.
-
Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. PMC. [Link]
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Diva-portal.org. [Link]
-
One-Step Synthesis of O -Benzyl Hydroxamates from Unactivated Aliphatic and Aromatic Esters. ResearchGate. [Link]
-
Steglich esterification. Wikipedia. [Link]
-
Methods for Hydroxamic Acid Synthesis. PMC - PubMed Central - NIH. [Link]
- WO1995018788A1 - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates.
-
Chromatographic resolution of closely related species: separation of warfarin and hydroxylated isomers. PubMed. [Link]
-
Mass Spectrometry for O-GlcNAcylation. Frontiers. [Link]
-
Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. YouTube. [Link]
-
1 H NMR study of the hydrolysis of N-acylhydroxy[2H]methylpyrroles. RSC Publishing. [Link]
-
O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PubMed Central. [Link]
- US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis.
-
Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. sfera - Unife. [Link]
-
Mass Spectrometric Determination of Site-Specific O-Acetylation in Rhamnogalacturonan-I Oligomers. PMC - NIH. [Link]
-
(PDF) Methods for Hydroxamic Acid Synthesis. ResearchGate. [Link]
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. [Link]
-
Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. Wiley Online Library. [Link]
-
Chemoselective Amide Ligations by Decarboxylative Condensations of N-Alkylhydroxylamines and α-Ketoacids. Semantic Scholar. [Link]
-
Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Molnar Institute. [Link]
-
Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. NIH. [Link]
-
Mass Spectrometry for O-GlcNAcylation. PMC - NIH. [Link]
- CN103922968B - Preparation method of hydroxamic acid or hydroxamic acid salt.
-
Kinetics of steglich estrification (DMAP/DCC) method, reaction will be 3rd order or 2nd order. ResearchGate. [Link]
-
NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. MDPI. [Link]
-
Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry. NIH. [Link]
Sources
- 1. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Chromatographic resolution of closely related species: separation of warfarin and hydroxylated isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometric Determination of Site-Specific O-Acetylation in Rhamnogalacturonan-I Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Excess O-Isobutylhydroxylamine
The following technical guide is designed to address the specific challenges of removing excess O-isobutylhydroxylamine (CAS: 5618-62-2) from reaction mixtures. It synthesizes standard organic workup principles with specific physicochemical properties of alkoxyamines.
Topic: Downstream Processing & Purification Reagent Focus: O-Isobutylhydroxylamine (Free base & HCl salt) Document ID: TS-OIBHA-001
Executive Summary & Decision Matrix
O-Isobutylhydroxylamine is a potent nucleophile commonly used in the synthesis of hydroxamic acids, oxime ethers, and heterocycles. While highly effective, its removal is critical because residual alkoxyamines can degrade sensitive products, interfere with biological assays, or act as nucleophilic scavengers in subsequent synthetic steps.
The Core Challenge: O-Isobutylhydroxylamine possesses a lipophilic isobutyl tail, making the free base significantly soluble in organic solvents (DCM, EtOAc), unlike unsubstituted hydroxylamine. Therefore, simple water washes are often insufficient.
Visual Guide: Select Your Removal Strategy
Use the following decision tree to select the optimal protocol for your specific reaction matrix.
Figure 1: Strategic decision tree for selecting the appropriate workup method based on product stability.
Technical Protocols
Protocol A: Acid-Base Extraction (The Gold Standard)
Best for: Acid-stable products (e.g., amides, stable oximes, heterocycles).
Mechanism: Protonation of the amine (
Step-by-Step Workflow:
-
Dilution: Dilute the reaction mixture with a non-water-miscible organic solvent (Ethyl Acetate or Dichloromethane). A ratio of 10:1 (Solvent:Crude) is recommended to prevent emulsion.
-
First Wash (pH Adjustment): Wash the organic layer with 0.5 M to 1.0 M HCl .
-
Critical Check: Measure the pH of the aqueous layer. It must be < pH 3 .[1] At this pH, >99% of the O-isobutylhydroxylamine exists as the protonated salt (
), which partitions into the water.
-
-
Second Wash (Polishing): Perform a second wash with 0.5 M HCl to remove trace amine.
-
Neutralization (Optional): If your product requires neutral conditions, wash the organic layer once with Saturated
(only after the amine is removed) followed by Brine. -
Drying: Dry over
and concentrate.
Why this works: The isobutyl group makes the free base lipophilic, but the ionic hydrochloride salt is highly hydrophilic. This phase switch is the most efficient purification method.
Protocol B: Solid-Supported Scavenging
Best for: Acid-sensitive products (e.g., acetals, silyl ethers) or when aqueous workup is impossible. Mechanism: Covalent capture of the nucleophilic amine by an electrophilic resin.
Materials:
-
Scavenger: Polymer-supported Aldehyde (e.g., Benzaldehyde resin) or Isocyanate resin.
-
Loading: Typically 1.0 – 1.5 mmol/g.
Workflow:
-
Calculation: Calculate the theoretical excess of O-isobutylhydroxylamine (in mmol).
-
Dosing: Add 3.0 equivalents of the resin relative to the excess amine.
-
Incubation: Agitate gently (do not stir with a magnetic bar as it grinds the beads) for 1–2 hours at room temperature.
-
Filtration: Filter the mixture through a fritted funnel or a celite pad.
-
Rinse: Rinse the resin cake with the reaction solvent to recover entrained product.
Protocol C: Chemical Quenching (Acetone Method)
Best for: Reactions that need to be stopped immediately or products that co-elute with the amine. Mechanism: Acetone reacts rapidly with O-isobutylhydroxylamine to form Acetone O-isobutyloxime . This converts a nucleophilic, basic amine into a non-nucleophilic, neutral oxime.
Reaction:
Workflow:
-
Quench: Add 5–10 equivalents of Acetone to the reaction mixture.
-
Wait: Stir for 15–30 minutes.
-
Removal:
-
The resulting Acetone O-isobutyloxime is a volatile liquid (bp approx. 130–140°C).
-
It can often be removed by Rotary Evaporation if the product has a high boiling point (>200°C).
-
Alternatively, the oxime is much less polar than the free amine and will move near the solvent front in silica chromatography, separating it easily from polar products.
-
Comparative Data Analysis
Use this table to validate your chosen method against resource constraints.
| Feature | Acid Extraction (Protocol A) | Resin Scavenging (Protocol B) | Acetone Quench (Protocol C) |
| Removal Efficiency | >99% | 90–95% | 100% (Deactivation) |
| Cost | Low (HCl, Water) | High (Resins) | Low (Acetone) |
| Time Required | 20 mins | 2–4 Hours | 30 mins + Evaporation |
| Scalability | Excellent (kg scale) | Poor (g scale) | Good (solvent volume limited) |
| Risk | Acid hydrolysis of product | Physical loss of product in resin | Residual oxime impurity |
Troubleshooting & FAQs
Q1: I tried the acid wash, but I still see the isobutyl doublet signal (approx. 3.8 ppm) in my NMR.
-
Diagnosis: The pH of your aqueous wash was likely not low enough. The isobutyl group increases the lipophilicity of the amine. If the aqueous layer is not significantly acidic (pH < 3), the equilibrium favors the free base remaining in the organic layer (DCM/EtOAc).
-
Fix: Repeat the wash with 1.0 M HCl and verify the aqueous layer pH with litmus paper. Ensure you are not using a solvent that solubilizes salts (like THF or DMF) in the extraction; exchange to EtOAc first.
Q2: My product is an amine. How do I separate it from O-isobutylhydroxylamine?
-
Diagnosis: Both your product and the reagent will protonate and extract into the acid layer.
-
Fix: You cannot use Protocol A. Use Protocol C (Acetone Quench) . The acetone will convert the O-isobutylhydroxylamine into a neutral oxime. Your amine product will remain basic. You can then perform an acid wash: the product (amine) will go into the water (as a salt), while the impurity (acetone oxime) stays in the organic layer. Separate, then basify the aqueous layer to recover your product.
Q3: Can I remove O-isobutylhydroxylamine by lyophilization (freeze-drying)?
-
Answer: Generally, no . The hydrochloride salt is non-volatile. The free base has a boiling point likely >100°C and may not sublime efficiently under standard lyophilization conditions. It is better to remove it chemically or chromatographically.
Q4: Is O-isobutylhydroxylamine toxic?
-
Safety Note: Like many hydroxylamine derivatives, it is a potential skin sensitizer and irritant. It can cause methemoglobinemia if absorbed in large quantities. Always handle in a fume hood and quench excess reagent before disposal.
References
-
BenchChem Technical Support. (2025).[1] Methods for quenching and working up reactions containing O-Isopropylhydroxylamine hydrochloride.[1] Retrieved from
-
PubChem. (n.d.).[2] O-Isobutylhydroxylamine Compound Summary. National Center for Biotechnology Information. Retrieved from
-
Organic Chemistry Portal. (n.d.). O-Alkylation and Arylation of Hydroxylamines.[3] Retrieved from
-
Williams, R. (2022).[4] pKa Data Compiled. Organic Chemistry Data.[4] Retrieved from
Sources
Storage and handling of hygroscopic O-isobutylhydroxylamine salts
Topic: Storage, Handling, and Troubleshooting of Hygroscopic Alkoxylamine Salts Ticket ID: #ISO-HYD-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing inconsistent yields, stoichiometry errors, or physical degradation (caking) with O-isobutylhydroxylamine hydrochloride (CAS: 6027-23-2).
This compound is a critical building block for synthesizing hydroxamic acids and oxime ethers. However, its hygroscopic nature is the primary failure point in experimental workflows. If this salt absorbs atmospheric moisture, two critical errors occur:
-
Stoichiometric Drift: You weigh water, not reagent. A 5% water uptake results in a 5% under-loading of the amine, potentially stalling coupling reactions.
-
Hydrolysis/Degradation: While the HCl salt is relatively stable, moisture can facilitate slow hydrolysis or oxidation over time, introducing impurities.
This guide replaces standard SOPs with a causality-driven troubleshooting framework .
Module 1: Critical Storage Protocols
The Core Principle: Temperature differentials drive condensation. The most common error is not the storage temperature itself, but the transition between temperatures.
Storage Decision Logic
Use the following logic flow to determine the correct storage location based on your usage frequency.
Figure 1: Decision matrix for minimizing moisture exposure during storage.
Storage Specifications
| Parameter | Specification | Scientific Rationale |
| Primary Container | Amber glass with Teflon-lined cap | Prevents UV degradation; Teflon ensures a gas-tight seal against moisture ingress. |
| Secondary Containment | Sealed bag with desiccant (Silica/CaCl₂) | Creates a micro-environment that scavenges moisture before it reaches the bottle. |
| Temperature | -20°C (Long-term) / 20°C (Active) | Cold slows chemical degradation; Ambient prevents condensation during frequent opening. |
| Headspace Gas | Argon (preferred) or Nitrogen | Argon is heavier than air and forms a better "blanket" over the solid salt. |
Module 2: Handling & Weighing (The "Zero-Moisture" Workflow)
The Core Principle: Speed minimizes exposure. O-isobutylhydroxylamine HCl can absorb detectable moisture within minutes at >50% relative humidity.
Protocol: The "Warm-Up" Rule
CRITICAL WARNING: Never open a cold bottle in a warm room.
-
Remove the container from the freezer.
-
Place it in a desiccator or on the bench.
-
Wait 45–60 minutes. The bottle surface must reach room temperature.
-
Why? Opening a cold bottle creates a vacuum effect that sucks in humid air, causing immediate condensation on the salt crystals.
-
Protocol: Difference Weighing (For Precise Stoichiometry)
Do not weigh directly into an open boat if high precision is required.
-
Tare the balance with a capped vial containing the salt.
-
Remove the salt from the vial into your reaction vessel.
-
Reweigh the capped vial.
-
The loss in mass is the exact amount added.
-
Benefit: The salt is never exposed to the balance environment for more than a few seconds.
-
Module 3: Troubleshooting Guide
Issue 1: The Material is Clumped or "Caked"
Diagnosis: The salt has absorbed moisture, causing crystal bridging. Risk: Weighing this material will result in under-dosing the amine.
Corrective Action: Vacuum Drying Protocol Do not heat aggressively. Amine salts can decompose or sublime.
-
Equipment: Vacuum oven or Abderhalden drying pistol.
-
Desiccant: P₂O₅ (Phosphorus Pentoxide) or KOH pellets in the trap.
-
Settings:
-
Temperature: 40°C – 45°C (Do not exceed 60°C).
-
Vacuum: < 10 mbar.[1]
-
Time: 4–6 hours.
-
-
Verification: Check melting point. Pure O-isobutylhydroxylamine HCl should melt sharply (approx. 120–130°C range; compare to Certificate of Analysis).
Issue 2: Low Reaction Yields (Stoichiometry Drift)
Diagnosis: You calculated moles based on MW = 125.60 g/mol , but the "wet" salt has an effective MW of ~135 g/mol due to water weight.
Corrective Action: Water Content Determination If you cannot dry the salt immediately, you must adjust your calculations.
-
Karl Fischer Titration: The gold standard for water quantification.
-
¹H NMR (Alternative):
-
Dissolve a sample in dry DMSO-d6.
-
Check for a water peak (usually ~3.3 ppm in DMSO, but variable).
-
Integrate the water peak relative to the isobutyl methyl doublet (~0.9 ppm).
-
Formula: Calculate the mole fraction of water and adjust the reagent mass accordingly.
-
Module 4: Frequently Asked Questions (FAQ)
Q: Can I convert the HCl salt to the free base for storage? A: No. The free amine (O-isobutylhydroxylamine) is a liquid at room temperature and is significantly more prone to oxidation and volatility. The HCl salt form locks the amine in a crystalline lattice, providing thermodynamic stability. Always generate the free base in situ (e.g., using Triethylamine or Pyridine) during your reaction.
Q: The salt has turned slightly yellow. Is it usable? A: Proceed with caution. Yellowing indicates trace oxidation or presence of free HCl degradation products.
-
For sensitive catalysis: Recrystallize (Ethanol/Ether) or discard.
-
For robust acylations: It may still work, but expect a 5-10% yield drop.
Q: I don't have a glovebox. How do I dispense it safely? A: Use an inverted funnel technique . Connect a funnel to a gentle stream of Argon and invert it over your balance pan. This creates a localized curtain of dry inert gas while you weigh the solid.
References
-
Sigma-Aldrich. (2024).[2] Safety Data Sheet: O-Isobutylhydroxylamine hydrochloride. MilliporeSigma.[2][3] Link
-
Apollo Scientific. (2023). O-Isobutylhydroxylamine hydrochloride Storage and Handling. Apollo Scientific SDS. Link
-
BenchChem. (2025).[4] Effective Drying of Amine Hydrochloride Salts. Technical Support Center. Link
-
Fisher Scientific. (2021). Handling Hygroscopic Reagents: Best Practices. Thermo Fisher Scientific. Link
-
ResearchGate. (2016). Discussion on Handling Hygroscopic Amine Salts in Synthesis. Link
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for O-Isobutylhydroxylamine Impurity Profiling
Introduction
In pharmaceutical development, the rigorous control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety. O-isobutylhydroxylamine, a key reagent or potential intermediate, presents a significant analytical challenge due to its physicochemical properties. As a small, highly polar molecule lacking a UV-absorbing chromophore, it is notoriously difficult to retain and detect using standard reversed-phase High-Performance Liquid Chromatography (RP-HPLC) methods.[1] This guide provides a comparative analysis of modern HPLC strategies for the robust and sensitive impurity profiling of O-isobutylhydroxylamine, grounded in experimental rationale and field-proven insights. We will dissect and compare three orthogonal approaches: Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Exchange Chromatography (IC), and pre-column Derivatization coupled with RP-HPLC. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and develop a method that is fit-for-purpose, whether for routine quality control or in-depth investigational studies.
The Analytical Conundrum: Why Standard Methods Fail
Conventional C18 columns, the workhorses of HPLC, rely on hydrophobic interactions to retain analytes. Highly polar compounds like O-isobutylhydroxylamine have minimal affinity for these nonpolar stationary phases, especially in typical hydro-organic mobile phases.[2] This results in elution within or very near the solvent front (void volume), making quantification impossible. Furthermore, its lack of a chromophore renders it invisible to the most common HPLC detector, the UV-Vis or Diode Array Detector (DAD).
This necessitates a departure from standard protocols. The core of the method development process hinges on answering two questions:
-
How can we achieve chromatographic retention?
-
How can we detect the analyte with sufficient sensitivity and selectivity?
The following diagram illustrates the logical pathway for method development based on these analyte properties.
Caption: Method selection flowchart for O-isobutylhydroxylamine.
Part 1: A Comparative Analysis of Chromatographic Strategies
The first step in successful method development is establishing robust chromatographic retention and separation from other impurities and matrix components.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Causality & Mechanism: HILIC is an ideal alternative for highly polar compounds.[3][4][5] It utilizes a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high concentration of a nonpolar organic solvent, typically acetonitrile.[6] The mobile phase's aqueous component forms a water-enriched layer on the surface of the stationary phase. Polar analytes like O-isobutylhydroxylamine partition into this aqueous layer and are retained. Elution is achieved by increasing the mobile phase polarity (i.e., increasing the aqueous component), which is the inverse of RP-HPLC.[5][6]
Advantages vs. Disadvantages:
| Advantages | Disadvantages |
| Excellent retention for polar analytes.[7] | Method robustness can be challenging; sensitive to mobile phase water content.[3][8] |
| Mobile phases are highly volatile and ideal for Mass Spectrometry (MS).[4] | Longer column equilibration times are often required. |
| Uses standard RP-HPLC hardware.[3] | Sample diluent must be compatible with the high-organic mobile phase to avoid peak distortion. |
Experimental Protocol: HILIC with Charged Aerosol Detection (CAD)
-
Rationale: This protocol pairs the retentivity of HILIC with the universality of CAD, providing a direct analysis method without derivatization.
-
Instrumentation: UHPLC/HPLC system with a quaternary pump and a Charged Aerosol Detector.
-
Chromatographic Conditions:
-
Column: Zwitterionic HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Sample Diluent: 90:10 Acetonitrile:Water.
-
-
CAD Settings:
-
Evaporation Temperature: 45 °C.
-
Gas (Nitrogen) Pressure: 35 psi.
-
Power Function: 1.0.
-
-
System Suitability:
-
Inject a system suitability standard containing O-isobutylhydroxylamine and a known potential impurity.
-
Acceptance Criteria: Tailing factor for O-isobutylhydroxylamine between 0.8 and 1.5; resolution between the two peaks > 2.0.
-
Ion-Exchange Chromatography (IC)
Causality & Mechanism: O-isobutylhydroxylamine is a weak base. In an acidic mobile phase, its amine group becomes protonated, forming a positive ion (cation). Cation-exchange chromatography uses a stationary phase with negatively charged functional groups (e.g., sulfonic acid).[9] The positively charged analyte electrostatically interacts with the stationary phase and is retained.[9] Elution is accomplished by increasing the ionic strength or decreasing the pH of the mobile phase, which disrupts the electrostatic interaction.[10][11]
Advantages vs. Disadvantages:
| Advantages | Disadvantages |
| Highly selective for charged and ionizable compounds.[12] | Mobile phases often contain non-volatile salts, making them incompatible with MS and CAD. |
| Robust and reproducible separations. | Can be susceptible to matrix effects from other ionic species in the sample. |
| Well-established for amine analysis.[10][13] | Requires dedicated IC hardware if suppressed conductivity detection is used. |
Experimental Protocol: Cation-Exchange with Conductivity Detection
-
Rationale: This is a classic, robust approach for quantifying amines, leveraging their ionic nature for highly selective separation.
-
Instrumentation: Ion Chromatography system with a cation-exchange column and a suppressed conductivity detector.
-
Chromatographic Conditions:
-
Column: Cation-exchange column (e.g., Dionex IonPac CS19).[13]
-
Eluent: Methanesulfonic Acid (MSA) gradient (e.g., 5 mM to 20 mM).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Diluent: Deionized Water.
-
-
Detection: Suppressed Conductivity.
-
System Suitability:
-
Inject a standard containing O-isobutylhydroxylamine and other common cations (e.g., sodium, ammonium).
-
Acceptance Criteria: Baseline separation from other cations; %RSD of peak area for 6 replicate injections < 2.0%.
-
Pre-column Derivatization with RP-HPLC
Causality & Mechanism: This strategy chemically modifies the analyte to make it suitable for a standard analytical workflow. A derivatizing reagent that contains a strong chromophore is reacted with the amine group of O-isobutylhydroxylamine.[14] This reaction forms a new, larger, and less polar molecule that is easily retained on a C18 column and readily detected by a UV detector.[14][15] Common reagents for primary amines include 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (OPA).[14][16]
Advantages vs. Disadvantages:
| Advantages | Disadvantages |
| Enables use of ubiquitous RP-HPLC/UV systems. | Adds a complex, time-consuming step to sample preparation.[17] |
| Can significantly enhance sensitivity.[1] | Potential for incomplete reactions, side products, or unstable derivatives.[18] |
| Improves retention on standard C18 columns.[14] | Excess derivatizing reagent can interfere with the chromatogram.[17] |
Experimental Protocol: FMOC-Cl Derivatization with RP-HPLC-UV
-
Rationale: This method leverages the most common lab equipment (RP-HPLC with UV) by chemically "tagging" the non-chromophoric analyte.
-
Instrumentation: HPLC system with a quaternary pump and DAD/UV detector.
-
Derivatization Procedure:
-
To 1.0 mL of sample (in aqueous buffer, e.g., borate buffer pH 8.5), add 1.0 mL of FMOC-Cl solution (e.g., 1 mg/mL in acetonitrile).
-
Vortex immediately and allow to react at room temperature for 5 minutes.
-
Quench the reaction by adding 100 µL of an amine-containing reagent (e.g., 1 M glycine) to consume excess FMOC-Cl.
-
The sample is now ready for injection.
-
-
Chromatographic Conditions:
-
Column: C18 Column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 265 nm.
-
-
System Suitability:
-
Prepare and inject a derivatized standard.
-
Acceptance Criteria: The FMOC-glycine peak should be well-resolved from the FMOC-O-isobutylhydroxylamine peak; peak purity of the analyte peak should pass acceptance criteria.
-
Part 2: Workflow and Performance Comparison
The choice between these methods depends on the specific analytical goal, available instrumentation, and desired performance characteristics.
Caption: Comparison of direct vs. derivatization workflows.
Performance Metrics Comparison
The following table summarizes the expected performance of each method. The values represent typical, achievable results and should be formally established during method validation.
| Parameter | HILIC-CAD | Cation-Exchange-CD | Derivatization-RP-UV |
| Sensitivity (LOQ) | Low ng/mL (e.g., 50 ng/mL) | Mid-to-High ng/mL (e.g., 200 ng/mL) | Very Low ng/mL (e.g., 10 ng/mL)[1] |
| Specificity | Good (orthogonal to RP) | Excellent (for ions) | Good (dependent on derivatization) |
| Sample Throughput | Moderate (equilibration needed) | High | Low (derivatization step) |
| MS-Compatibility | Excellent | Poor (non-volatile salts) | Moderate (reagent dependent) |
| Robustness | Moderate[8] | High | Moderate (reaction variability) |
| Ease of Use | Moderate | High | Low |
Expert Recommendation:
-
For routine QC environments where robustness and simplicity are paramount, Cation-Exchange Chromatography is an excellent choice, provided the required sensitivity is met and MS-compatibility is not needed.
-
For R&D and impurity identification where high sensitivity and MS-compatibility are crucial, HILIC coupled with CAD or MS is the superior, modern approach. It provides direct analysis without the confounding variables of a derivatization step.
-
Derivatization-RP-UV remains a viable option when only standard HPLC-UV instrumentation is available and high sensitivity is required. However, it should be approached with a thorough understanding of the added complexity and potential for variability in the derivatization step.
Part 3: Method Validation Framework
Any chosen method must be validated to demonstrate it is suitable for its intended purpose, in accordance with regulatory guidelines such as ICH Q2(R2).[19][20][21][22] For an impurity quantification method, the following parameters are critical.[23]
| Validation Parameter | Purpose | Key Considerations |
| Specificity | To ensure the signal is unequivocally from the analyte of interest. | Spike drug product placebo and known impurities to demonstrate no interference at the analyte's retention time. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically established where the signal-to-noise ratio is ~10. Must be at or below the reporting threshold for the impurity. |
| Accuracy | The closeness of test results to the true value. | Determined by spiking the drug product with known amounts of the impurity at different levels (e.g., LOQ, 100%, 150% of specification). |
| Precision | The degree of scatter between a series of measurements. | Includes Repeatability (same lab, same day) and Intermediate Precision (different days, analysts, or equipment). |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Assessed over a range from the LOQ to ~150% of the specification limit. |
| Range | The interval between the upper and lower concentrations of analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Derived from the linearity, accuracy, and precision data. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Varies parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%). |
Conclusion
The impurity profiling of O-isobutylhydroxylamine is a challenging task that pushes analysts beyond the boundaries of conventional RP-HPLC. A successful method hinges on a rational selection of both the separation and detection modes. While derivatization offers a path to high sensitivity using standard equipment, its complexity can compromise throughput and robustness. Direct analysis techniques, particularly HILIC coupled with a universal detector like CAD or MS, represent the state-of-the-art.[24][25] This approach minimizes sample handling, eliminates reaction variables, and provides high-quality, unambiguous data. By carefully comparing the mechanisms, advantages, and practical requirements of each strategy presented in this guide, researchers can develop and validate a robust, reliable, and fit-for-purpose method to ensure the quality and safety of their pharmaceutical products.
References
-
Separation of O-Methylhydroxylamine hydrochloride on Newcrom R1 HPLC column . SIELC. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis . LCGC International. [Link]
-
Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis . Net-Interlab. [Link]
- Amines analysis by ion chromatography.
-
A Quick and Accurate High Performance Liquid Chromatography (HPLC) Method to Determine the Amount of Trimethylamine in Fish Oil Softgels and Multivitamin Softgels Containing Fish Oil . LCGC International. [Link]
-
Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling . ResearchGate. [Link]
-
HPLC problems with very polar molecules . Axion Labs. [Link]
-
A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin . PubMed. [Link]
-
A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods) . ResearchGate. [Link]
-
HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase . ResearchGate. [Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting . Agilent. [Link]
-
A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances . PubMed. [Link]
-
ACE HILIC Method Development Guide . MAC-MOD Analytical. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . FDA. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES . HELDA - University of Helsinki. [Link]
-
Blog: Charged Aerosol Detection in Pharmaceutical Analysis . HWI group. [Link]
-
Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance . International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
A Step-by-Step Approach for Method Development to Generate a Successful HILIC Separation . BioPharm International. [Link]
-
Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection . PubMed. [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages . PMC. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . EMA. [Link]
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals . MDPI. [Link]
-
Quality Guidelines . ICH. [Link]
- Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
-
A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin . ResearchGate. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. [Link]
-
Determination of Amines by Ion Chromatography Using Cation-Exchange Columns . Technology Networks. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . Hichrom. [Link]
-
Tips for Liquid Chromatography Coupled with Charged Aerosol Detection . LCGC International. [Link]
-
ICH Q2 Validation of Analytical Procedures . YouTube. [Link]
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- 1. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
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GC-MS analysis of O-isobutylhydroxylamine derivatives
An In-Depth Comparative Guide to the GC-MS Analysis of O-isobutylhydroxylamine Derivatives
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparison of derivatization methodologies for the successful analysis of O-isobutylhydroxylamine and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental causality behind experimental choices, ensuring robust and reproducible results.
The Analytical Challenge: Why Direct GC-MS of Hydroxylamines is Problematic
O-isobutylhydroxylamine, like other hydroxylamines, is a polar, low-molecular-weight compound.[1] These characteristics present significant hurdles for direct GC-MS analysis. The primary challenges include:
-
Low Volatility: The presence of the polar -N-O-H group leads to strong intermolecular hydrogen bonding, which significantly raises the boiling point and prevents efficient volatilization in the GC injector.[2][3]
-
Thermal Instability: At the high temperatures required for GC analysis, hydroxylamines can be prone to thermal degradation, leading to inaccurate quantification and the appearance of artifact peaks.
-
Poor Chromatographic Behavior: The polarity of the analyte causes it to interact strongly with active sites (e.g., free silanols) on the GC column and liner surfaces. This results in significant peak tailing, reduced resolution, and poor sensitivity.[2]
To overcome these issues, chemical derivatization is not merely an option but a necessity. Derivatization is a chemical reaction that transforms the analyte into a new compound with properties more suitable for GC-MS analysis.[4] The goal is to mask the polar functional groups, thereby increasing volatility and thermal stability, which leads to sharper, more symmetrical chromatographic peaks.[2][3][4]
Comparative Analysis of Derivatization Strategies
We will compare two distinct and highly effective derivatization strategies for O-isobutylhydroxylamine: Silylation and Oxime Formation . Each method offers unique advantages and is suited for different analytical objectives.
Method 1: Silylation with BSTFA
Silylation is one of the most common derivatization techniques in GC, replacing active hydrogen atoms with a nonpolar trimethylsilyl (TMS) group.[3][4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating reagent that reacts effectively with hydroxyl and amine groups.[3]
Causality and Mechanism: The reaction proceeds via a nucleophilic attack from the oxygen atom of the hydroxylamine onto the silicon atom of BSTFA. The trifluoroacetamide group is an excellent leaving group, driving the reaction to completion. The resulting TMS ether is significantly more volatile and thermally stable than the parent compound.
Caption: Silylation workflow for O-isobutylhydroxylamine analysis.
Experimental Protocol: Silylation
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the sample into a 2 mL autosampler vial. If in solution, evaporate the solvent under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., Pyridine or Acetonitrile) to dissolve the sample.
-
Derivatization: Add 100 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS) as a catalyst.[5] The TMCS enhances the reactivity of the BSTFA, especially for hindered groups.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the vial at 70°C for 30 minutes in a heating block or oven.[5]
-
Analysis: Allow the vial to cool to room temperature before placing it in the GC-MS autosampler for analysis.
Method 2: Oxime Formation with Acetone
This method is highly specific for hydroxylamines and involves reacting the analyte with a ketone (acetone) or an aldehyde to form a stable oxime derivative. This approach was successfully used to monitor hydroxylamine in microsomal supernatants.[6]
Causality and Mechanism: The reaction is a condensation between the hydroxylamine and the carbonyl group of acetone. The nucleophilic nitrogen of the O-isobutylhydroxylamine attacks the electrophilic carbonyl carbon. Subsequent dehydration yields the corresponding O-isobutylacetoxime. This derivative is less polar and chromatographs well.
Caption: Oxime formation workflow for O-isobutylhydroxylamine analysis.
Experimental Protocol: Oxime Formation
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., methanol, water, or supernatant from a biological matrix).
-
Reagent Addition: To 200 µL of the sample solution in a 2 mL autosampler vial, add 20 µL of acetone.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Allow the reaction to proceed at room temperature for 15-20 minutes. The reaction is typically rapid and does not require heating.[6]
-
Analysis: The sample is now ready for direct injection into the GC-MS system.
GC-MS Parameters and Data Interpretation
A validated GC-MS method is crucial for reliable quantification.[7] The following parameters serve as a robust starting point and should be optimized as per specific instrumentation and analytical goals. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.[8][9]
Table 1: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Port | Split/Splitless | Splitless mode is preferred for trace analysis to maximize sensitivity. |
| Injector Temp | 250°C | Ensures rapid and complete volatilization of derivatives without thermal degradation.[5][9] |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times.[5] |
| Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm | A standard, non-polar column offering excellent separation for a wide range of derivatives. |
| Oven Program | Initial: 60°C for 2 min, Ramp: 15°C/min to 280°C, Hold: 5 min | A general-purpose program that can be adjusted to optimize separation from matrix components. |
| MS System | ||
| Ion Source Temp | 230°C | Standard temperature for robust ionization.[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for creating reproducible fragmentation patterns and library matching.[5] |
| Acquisition Mode | Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) | Scan mode for initial identification. SIM mode for enhanced sensitivity and quantitative analysis. |
Data Interpretation: Expected Mass Spectra
-
Underivatized O-Isobutylhydroxylamine (for reference): The mass spectrum shows key fragments at m/z 43 (most abundant), 41, 39, 55, and 71.[10] The molecular ion (m/z 89) may be weak or absent.
-
TMS Derivative: The derivatized molecule will have a mass of 161 g/mol . Expect a prominent molecular ion (M+) at m/z 161. A characteristic fragment will be the loss of a methyl group (M-15) at m/z 146. The base peak will likely be m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion.
-
Oxime Derivative: The acetone oxime derivative will have a mass of 129 g/mol . The molecular ion (M+) at m/z 129 should be visible. Key fragments will arise from the cleavage of the isobutyl group.
Performance Comparison
Table 2: Comparison of Derivatization Methods
| Feature | Silylation (BSTFA) | Oxime Formation (Acetone) |
| Applicability | Broad; reacts with any active hydrogen (-OH, -NH). | Highly specific to hydroxylamines reacting with carbonyls. |
| Reaction Speed | Moderate (requires heating). | Very rapid (room temperature).[6] |
| Reagent Handling | Highly moisture-sensitive; must be stored under inert gas.[2] | Simple; acetone is a common, stable solvent. |
| Byproducts | Volatile byproducts that typically do not interfere with early eluting peaks.[3] | Water is the only byproduct. |
| Derivative Stability | TMS derivatives are generally stable but can be susceptible to hydrolysis if moisture is present. | Oximes are very stable. |
| Ideal Use Case | Comprehensive analysis where other polar compounds may also be of interest. Trace analysis requiring a robust derivative. | Rapid screening and quantification specifically for hydroxylamines, especially in complex or aqueous matrices. |
Conclusion and Recommendations
Both silylation and oxime formation are viable and effective methods for the . The choice between them should be guided by the specific goals of the analysis.
-
For rapid, high-throughput, and specific quantification of O-isobutylhydroxylamine, Oxime Formation with acetone is the superior choice. Its simplicity, speed, and specificity make it ideal for routine quality control or monitoring applications.
-
For comprehensive metabolic profiling or exploratory analysis where other polar analytes may be present, Silylation with BSTFA is recommended. While more complex, it is a powerful and versatile technique that provides stable derivatives with excellent chromatographic properties.
Ultimately, the implementation of a robust, validated derivatization protocol is the cornerstone of successful GC-MS analysis for this challenging class of compounds. This guide provides the foundational knowledge and practical steps to achieve accurate, reproducible, and trustworthy results in your laboratory.
References
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Gas chromatographic-mass spectrometric analysis of hydroxylamine for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes. PubMed Central, National Library of Medicine. [Link]
- Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.
-
GC-MS Based Identification of Therapeutic Compounds in Anacardium occidentale and Prunus amygdalus Nut Oils. Journal of Medicinal and Medical Chemistry. [Link]
-
GC Derivatization. Regis Technologies. [Link]
-
Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements. MDPI. [Link]
-
Determination of hydroxylamine genotoxic impurity by derivatization in penicillamine drug substance by GCHS-MS. ResearchGate. [Link]
-
A Review on GC-MS and Method Development and Validation. Impactfactor. [Link]
-
Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. PubMed Central, National Library of Medicine. [Link]
-
Analysis of Hydroxylamine: HPLC or GC? Chromatography Forum. [Link]
-
LIQUID CHROMATOGRAPHY METHOD TO ANALYZE GENOTOXIC IMPURITY HYDROXYLAMINE IN PHARMACEUTICAL PRODUCT. ResearchGate. [Link]
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What Is Derivatization In GC-MS? - Chemistry For Everyone. YouTube. [Link]
-
O-Isobutylhydroxylamine. PubChem, National Institutes of Health. [Link]
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A Guide to the Comparative Stability of O-Isobutylhydroxylamine and O-Benzylhydroxylamine in Drug Development
For researchers, scientists, and drug development professionals, the selection of building blocks and reagents is a critical decision that profoundly impacts the efficiency, reproducibility, and success of a synthetic campaign. O-substituted hydroxylamines, such as O-isobutylhydroxylamine and O-benzylhydroxylamine, are versatile intermediates widely employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] Their primary utility lies in the formation of oximes from aldehydes and ketones, a robust reaction central to bioconjugation, the creation of hydroxamic acids, and the development of novel therapeutics.[1][2]
However, the stability of these reagents is a crucial, yet often overlooked, parameter. A reagent's stability profile dictates its shelf-life, its compatibility with various reaction conditions, and ultimately, the purity and yield of the final product. This guide provides an in-depth technical comparison of the stability of O-isobutylhydroxylamine and O-benzylhydroxylamine, grounded in chemical principles and supported by illustrative experimental data. We will explore the structural rationale for their differing stability, present a protocol for direct comparison, and offer guidance for selecting the appropriate reagent for your research needs.
The Structural Rationale: Benzyl vs. Isobutyl Moiety
The fundamental difference between O-benzylhydroxylamine and O-isobutylhydroxylamine lies in the organic substituent attached to the hydroxylamine oxygen. This structural variance directly influences the molecule's susceptibility to degradation.
-
O-Benzylhydroxylamine : This molecule contains a benzyl group (a benzene ring attached to a CH₂ group). The C-H bonds on the carbon adjacent to the phenyl ring (the benzylic position) are known to be weaker and more susceptible to oxidative degradation pathways.[3] The potential for oxidation at this position can lead to the formation of impurities like benzaldehyde or benzoic acid, compromising reactions. For this reason, O-benzylhydroxylamine is typically supplied and stored as a hydrochloride salt to enhance its shelf-life.[4][5]
-
O-Isobutylhydroxylamine : This compound features a branched alkyl group (isobutyl). Alkyl groups are generally more chemically robust and less prone to oxidation compared to benzylic groups. The absence of the activating phenyl ring results in a more stable N-O bond under common laboratory conditions.
This difference in susceptibility to oxidation is the primary mechanistic driver for the observed variance in stability between the two compounds.
Comparative Stability: An Illustrative Accelerated Study
To quantify the stability differences, a forced degradation or stress study is the standard approach.[6][7] In such a study, the compounds are subjected to accelerated degradation conditions (e.g., elevated temperature) and their concentration is monitored over time. The following data, presented for illustrative purposes, reflects the expected outcome of such an experiment based on the chemical principles outlined above.
Table 1: Representative Data from an Accelerated Stability Study (Aqueous Solution, pH 7.4, 60°C)
| Compound | Time (hours) | Purity (% Remaining) | Key Degradation Pathway |
| O-Isobutylhydroxylamine HCl | 0 | >99% | N/A |
| 24 | 98.5% | Minimal Hydrolysis | |
| 72 | 96.2% | Minimal Hydrolysis | |
| O-Benzylhydroxylamine HCl | 0 | >99% | N/A |
| 24 | 92.1% | Oxidation, Hydrolysis | |
| 72 | 85.5% | Oxidation, Hydrolysis |
This representative data highlights the superior stability of O-isobutylhydroxylamine under accelerated stress conditions. The significantly faster degradation of O-benzylhydroxylamine is attributed to the lability of the benzylic group.
Visualizing the Structures
Caption: Chemical structures of O-Isobutylhydroxylamine and O-Benzylhydroxylamine.
A Validated Protocol for Assessing Comparative Stability
To empower researchers to validate these findings, this section provides a detailed, self-validating protocol for a comparative stability study using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify and compare the degradation rate of O-isobutylhydroxylamine HCl and O-benzylhydroxylamine HCl in an aqueous solution at elevated temperatures.
Experimental Workflow Diagram
Caption: A validated workflow for the comparative HPLC-based stability study.
Step-by-Step Methodology:
-
Preparation of Stock Solutions (Justification):
-
Accurately prepare 1 mg/mL solutions of both O-isobutylhydroxylamine HCl and O-benzylhydroxylamine HCl in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Causality: Using a buffer at a physiologically relevant pH provides data applicable to bioconjugation and drug development contexts.
-
-
Initial Analysis (T=0):
-
Immediately after preparation, dilute an aliquot of each stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Inject these samples into the HPLC system. Trustworthiness: This T=0 measurement establishes the baseline purity and peak area, serving as the 100% reference against which all subsequent time points are compared.
-
-
Incubation:
-
Place the sealed stock solution vials in a calibrated oven or water bath set to 60°C. Causality: Elevated temperature accelerates degradation, allowing for the observation of stability differences in a compressed timeframe (e.g., 72 hours instead of months).
-
-
Timepoint Sampling:
-
At predetermined intervals (e.g., 8, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
-
Sample Quenching and Preparation:
-
Immediately dilute the withdrawn aliquot in the HPLC mobile phase and place it in a cooled autosampler (e.g., 4°C). Causality: Immediate cooling and dilution effectively stop further degradation, ensuring the analytical result accurately reflects the sample's state at the precise time point.
-
-
HPLC Analysis:
-
Analyze each sample using a validated stability-indicating HPLC method. An example method is provided below.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm.
-
Trustworthiness: A gradient method is crucial for separating the parent compound from any potential, more or less polar, degradation products. This ensures the purity assessment is accurate.
-
-
Data Processing:
-
For each chromatogram, integrate the peak area of the parent compound.
-
Calculate the percentage of the remaining parent compound at each time point relative to its peak area at T=0.
-
Plot the % remaining vs. time for both compounds on the same graph for a direct visual comparison.
-
Recommendations for Researchers
The evidence from chemical principles and illustrative data leads to clear recommendations:
-
For applications requiring long-term storage, use in automated synthesis platforms, or reactions involving elevated temperatures or prolonged reaction times, O-isobutylhydroxylamine is the superior choice due to its enhanced chemical stability. Its robustness minimizes the risk of introducing reagent-derived impurities into the reaction mixture.
-
O-benzylhydroxylamine remains a highly effective and valuable reagent for many applications. [8] It is particularly useful when the specific steric or electronic properties of the benzyl group are desired, or when subsequent cleavage of the benzyl group via hydrogenolysis is a planned synthetic step. However, for optimal results, it is best used in reactions under mild conditions and for shorter durations. It is also advisable to use freshly opened or properly stored material.[4]
By understanding the stability profiles of these essential reagents, scientists can enhance the reliability of their synthetic protocols, improve product purity, and accelerate the pace of discovery.
References
-
ACS Medicinal Chemistry Letters. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. Retrieved from [Link]
-
ResearchGate. (n.d.). O-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
- Google Patents. (2012). Method for preparing O-benzylhydroxylamine hydrochloride.
-
PubMed Central (PMC). (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2018). Significance of Stability Studies on Degradation Product. Retrieved from [Link]
-
MDPI. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). O-Isobutylhydroxylamine. Retrieved from [Link]
-
PubChem. (n.d.). O-Benzylhydroxylamine. Retrieved from [Link]
-
ResearchGate. (2017). Degradation Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. Retrieved from [Link]
-
IChemE. (n.d.). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. Retrieved from [Link]
-
PubMed. (2010). Elucidating the pathways of degradation of denagliptin. Retrieved from [Link]
-
ScienceDirect. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validated Analytical Methods for Trace O-Isobutylhydroxylamine Detection
For researchers and professionals in drug development, the precise quantification of trace-level impurities is not merely a procedural step but a cornerstone of product safety and efficacy. O-isobutylhydroxylamine, a reactive intermediate and potential genotoxic impurity, presents a significant analytical challenge due to its polarity, low molecular weight, and lack of a strong native chromophore. This guide provides an in-depth comparison of two robust, validated analytical methodologies for its trace detection: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and regulatory compliance, as outlined by the International Council for Harmonisation (ICH).[1][2]
The Foundation: Why Method Validation is Non-Negotiable
Before comparing techniques, we must establish the framework that ensures our results are meaningful and trustworthy. An analytical procedure's objective is to demonstrate its suitability for its intended purpose.[1] This is achieved through a rigorous validation process, which evaluates a specific set of performance characteristics. The ICH Q2(R1) guideline provides a comprehensive framework for this process, which is essential for regulatory submission and ensures the reliability of data throughout the drug development lifecycle.[3]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Figure 1: Key parameters for analytical method validation as per ICH guidelines.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Principle & Rationale: GC-MS is a premier technique for separating and identifying volatile and semi-volatile compounds.[5] However, the inherent polarity and hydrogen-bonding capacity of O-isobutylhydroxylamine make it non-volatile and prone to poor chromatographic behavior (e.g., peak tailing). The solution is derivatization: a chemical modification to replace the active hydrogen on the amine group, thereby increasing volatility and thermal stability.[6][7] A common and effective strategy for hydroxylamines is to react them with a ketone, such as acetone, to form a more stable and volatile oxime derivative.[8] This allows for excellent separation on a standard non-polar GC column and highly specific detection using mass spectrometry.
Figure 2: Experimental workflow for GC-MS analysis of O-isobutylhydroxylamine.
Experimental Protocol: GC-MS with Acetone Derivatization
-
Standard Preparation: Prepare a stock solution of O-isobutylhydroxylamine in methanol. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve a precisely weighed amount of the drug substance or sample in a suitable solvent (e.g., water or methanol).
-
Derivatization:
-
To 1 mL of the sample or standard, add 100 µL of acetone and 10 µL of a catalyst (e.g., a mild acid like formic acid).
-
Vortex the mixture for 30 seconds.
-
Heat at 60°C for 20 minutes to form the 2-propanone, O-(2-methylpropyl)oxime derivative.
-
-
Extraction:
-
After cooling to room temperature, add 1 mL of n-hexane and 1 mL of a saturated sodium bicarbonate solution.
-
Vortex vigorously for 1 minute. Centrifuge to separate the layers.
-
Carefully transfer the upper organic (n-hexane) layer to a GC vial.
-
-
GC-MS Analysis:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Start at 50°C, hold for 1 min, ramp to 250°C at 20°C/min, hold for 2 min.
-
Carrier Gas: Helium at 1.0 mL/min.
-
MS System: Agilent 5977B or equivalent.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM) for quantification (target ions m/z: 57, 72, 129) and Scan mode for confirmation.
-
Typical Performance Data (Illustrative)
| Validation Parameter | Typical Result |
| Linearity (r²) | > 0.998 |
| Range | 0.5 ppm - 50 ppm |
| LOD | ~0.15 ppm |
| LOQ | ~0.5 ppm |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 5% |
| Robustness | Unaffected by minor changes in oven ramp rate and flow rate. |
Method 2: HPLC with Pre-Column Derivatization and UV Detection
Principle & Rationale: For laboratories where GC-MS is not available or for analytes that are difficult to volatilize even after derivatization, HPLC is the method of choice.[9] The primary challenge for analyzing O-isobutylhydroxylamine with HPLC is its lack of a UV-absorbing chromophore. This is overcome using pre-column derivatization, where a UV-active tag is attached to the analyte before injection.[10] A well-established method for hydroxylamines involves reaction with benzaldehyde to form a stable benzaldoxime derivative, which has strong UV absorbance around 254 nm.[10][11] This allows for sensitive detection using a standard HPLC-UV system.
Figure 3: Experimental workflow for HPLC-UV analysis of O-isobutylhydroxylamine.
Experimental Protocol: HPLC-UV with Benzaldehyde Derivatization
-
Standard Preparation: Prepare a stock solution of O-isobutylhydroxylamine in water. Create a series of calibration standards by serial dilution.
-
Derivatization Reagent: Prepare a solution of benzaldehyde in methanol (e.g., 10 mg/mL).
-
Sample Preparation: Dissolve a precisely weighed amount of the drug substance or sample in water.
-
Derivatization:
-
To 1 mL of the sample or standard in a vial, add 500 µL of a buffer solution (e.g., 0.1 M borate buffer, pH 9.0).
-
Add 100 µL of the benzaldehyde derivatization reagent.
-
Vortex and let the reaction proceed at room temperature for 30 minutes.[10]
-
-
HPLC-UV Analysis:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.[10]
-
Injection Volume: 10 µL.
-
Typical Performance Data (Illustrative)
| Validation Parameter | Typical Result |
| Linearity (r²) | > 0.999 |
| Range | 1 ppm - 100 ppm |
| LOD | ~0.3 ppm |
| LOQ | ~1.0 ppm |
| Accuracy (% Recovery) | 97.0% - 103.0% |
| Precision (% RSD) | < 3% |
| Robustness | Unaffected by minor changes in mobile phase composition (±2%) and pH. |
Comparative Analysis & Expert Recommendations
Choosing the optimal method depends on the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.
| Feature | GC-MS with Derivatization | HPLC-UV with Derivatization |
| Selectivity | Superior. Mass spectrometry provides definitive identification based on mass-to-charge ratio, minimizing interference. | Good. Potential for interference from other sample components that absorb at the same wavelength. |
| Sensitivity (LOD/LOQ) | Generally Higher. SIM mode in MS is extremely sensitive, often achieving lower detection limits. | Good. Sensitivity is dependent on the molar absorptivity of the derivative. Sufficient for most trace applications. |
| Confirmation | Inherent. The mass spectrum serves as a chemical fingerprint, providing structural confirmation. | Requires Confirmation. Peak identity is based solely on retention time. Co-elution is possible. |
| Speed | Moderate. GC run times can be short, but sample preparation (especially extraction) adds time. | Moderate. HPLC gradient runs can be longer, but sample preparation is often simpler. |
| Matrix Effects | Can be significant (ion suppression/enhancement), but often mitigated by sample cleanup and extraction. | Can be significant (co-eluting peaks), often requiring careful chromatographic optimization. |
| Instrumentation | More specialized and higher cost. | Widely available in most analytical labs; lower capital cost. |
| Ease of Use | Requires expertise in both chromatography and mass spectrometry. Derivatization and extraction can be complex. | Generally considered more routine. Derivatization is straightforward and requires no extraction step. |
Senior Scientist's Recommendation:
-
For Unambiguous Identification and Highest Sensitivity: When absolute certainty of the impurity's identity is required, or when targeting extremely low (sub-ppm) levels, GC-MS is the authoritative choice. Its combination of chromatographic separation and mass-based detection provides unparalleled specificity and confirmatory power, which is critical for investigations of genotoxic impurities.
-
For Routine Quality Control and High-Throughput Screening: When a validated method is needed for routine testing in a QC environment where the impurity has already been characterized, HPLC-UV offers a robust, reliable, and cost-effective solution. The simpler sample preparation and widespread availability of instrumentation make it highly practical for analyzing a large number of samples efficiently.[10]
Conclusion
Both GC-MS and HPLC-UV, when coupled with an appropriate derivatization strategy, are powerful and validatable methods for the trace analysis of O-isobutylhydroxylamine. The choice between them is not a matter of one being universally "better," but rather a strategic decision based on the analytical objective. GC-MS provides superior specificity and sensitivity, making it ideal for structural confirmation and ultra-trace quantification. HPLC-UV provides a pragmatic and highly reliable alternative for routine quality control environments. A thorough validation, guided by ICH principles, is essential to ensure that whichever method is chosen, the data it generates is accurate, precise, and fit for its purpose.
References
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Validation Of Analytical Methods For Pharmaceutical Analysis. (URL: [Link])
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Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - NIH. (URL: [Link])
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (URL: [Link])
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Analytical Method Validation for Biopharmaceuticals - SciSpace. (URL: [Link])
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ICH Q2 Validation of Analytical Procedures - YouTube. (URL: [Link])
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Development and Validation of Analytical Methods for Pharmaceuticals - Omics. (URL: [Link])
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Validation of Analytical Methods for Biomarkers Employed in Drug Development - NIH. (URL: [Link])
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Analysis of Hydroxylamine: HPLC or GC? - Chromatography Forum. (URL: [Link])
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O-Isobutylhydroxylamine | C4H11NO | CID 536422 - PubChem - NIH. (URL: [Link])
-
Validation of Analytical Methods: A Review - Gavin Publishers. (URL: [Link])
-
Derivatization Methods in GC and GC/MS - Semantic Scholar. (URL: [Link])
-
Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method - American Journal of Biomedical Science and Research. (URL: [Link])
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GC-MS determination of hydroxylamine in blood and urine | Request PDF - ResearchGate. (URL: [Link])
-
Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals - Agilent. (URL: [Link])
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(PDF) Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method - ResearchGate. (URL: [Link])
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis - ResearchGate. (URL: [Link])
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(PDF) Pharmaceutical trace analysis - ResearchGate. (URL: [Link])
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A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - RSC Publishing. (URL: [Link])
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Trace element analysis of pharmaceutical products - Separation Science. (URL: [Link])
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (URL: [Link])
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GC Derivatization. (URL: [Link])
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (URL: [Link])
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Pharmaceutical Trace Analysis - PMC - NIH. (URL: [Link])
-
Quality Guidelines - ICH. (URL: [Link])
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Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry - PubMed. (URL: [Link])
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling O-Isobutylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling of O-Isobutylhydroxylamine, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). The causality behind each recommendation is explained to ensure a deep understanding of the safety protocols. This guide is structured to be a reliable resource, moving beyond a simple checklist to a self-validating system of laboratory safety.
Understanding the Hazards of O-Isobutylhydroxylamine
-
Skin and Eye Irritation: Direct contact can cause significant irritation to the skin and eyes.[1][3]
-
Respiratory Irritation: Inhalation of dust or fumes can lead to respiratory tract irritation.[1]
-
Harmful if Swallowed, Inhaled, or in Contact with Skin: Systemic effects may occur following exposure through these routes.[2]
Given the lack of specific toxicity data, it is prudent to treat O-Isobutylhydroxylamine with a high degree of caution, similar to other potentially hazardous research chemicals.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, robust engineering controls must be in place. These are designed to minimize exposure by isolating the hazard from the worker.
-
Chemical Fume Hood: All work with O-Isobutylhydroxylamine, especially when handling the solid or preparing solutions, must be conducted in a properly functioning chemical fume hood.[4] This is the most critical engineering control to prevent inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is a critical last line of defense. The following PPE is mandatory when handling O-Isobutylhydroxylamine.
The selection of appropriate chemical-resistant gloves is paramount. While specific breakthrough time data for O-Isobutylhydroxylamine is not available in the reviewed literature, we can make an informed recommendation based on chemically similar substances.
Recommended Glove Material:
-
Nitrile Gloves: Nitrile gloves offer good resistance to a wide range of chemicals, including alcohols and many organic compounds.[5] A chemical resistance chart for isobutyl alcohol indicates excellent resistance with nitrile gloves.[6] Given the structural similarities, nitrile gloves are the recommended primary choice for handling O-Isobutylhydroxylamine.
-
Double Gloving: For extended handling periods or when there is a higher risk of splashes, wearing two pairs of nitrile gloves is a prudent measure.
Glove Usage Protocol:
-
Inspect Before Use: Always inspect gloves for any signs of damage, such as punctures or tears, before use.
-
Proper Donning: Ensure hands are clean and dry before putting on gloves.
-
Avoid Contamination: Never touch surfaces outside of the immediate work area (e.g., doorknobs, phones, keyboards) with gloved hands.
-
Immediate Replacement: If a glove becomes contaminated, remove it immediately, wash your hands thoroughly, and don a new pair.
-
Proper Removal: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants.
-
Disposal: Dispose of used gloves in the designated chemical waste container.
-
Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves.
| Glove Material | Recommendation for O-Isobutylhydroxylamine | Rationale |
| Nitrile | Primary Recommendation | Good general chemical resistance; rated as excellent for the structurally similar isobutyl alcohol.[5][6] |
| Latex | Not Recommended | Poor chemical resistance to many organic compounds. |
| Neoprene | Acceptable Alternative | Good chemical resistance, but nitrile is generally more common and provides adequate protection for this application. |
| Butyl Rubber | Recommended for Spills/Extended Contact | Offers excellent resistance to a broad range of chemicals and is a good choice for situations with a high risk of exposure.[5] |
-
Safety Glasses with Side Shields: At a minimum, safety glasses with side shields are required for any work involving O-Isobutylhydroxylamine.
-
Chemical Splash Goggles: When there is a risk of splashing, chemical splash goggles that provide a complete seal around the eyes must be worn.[4]
-
Face Shield: For procedures with a significant risk of splashing or when handling larger quantities, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
-
Laboratory Coat: A standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing.
-
Chemical-Resistant Apron: When handling larger quantities or when there is a greater risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In the event of a large spill, a disposable chemical-resistant suit may be necessary as part of the emergency response.[2]
Work with O-Isobutylhydroxylamine should always be conducted in a chemical fume hood to minimize the risk of inhalation. However, in certain situations, such as a large spill or a failure of engineering controls, respiratory protection may be necessary.
Respirator Selection:
-
Air-Purifying Respirator (APR): A NIOSH-approved half-mask or full-facepiece air-purifying respirator is recommended.
-
Cartridge Type: Due to the lack of specific data for O-Isobutylhydroxylamine, a conservative approach is to use a combination cartridge. O-Isobutylhydroxylamine is an organic compound and an amine derivative. Therefore, a multi-gas/vapor cartridge that is effective against organic vapors (black) and ammonia/methylamine (green) is the recommended choice.[7][8] A P100 particulate pre-filter should be included if handling the solid material outside of a fume hood.[7]
Important Considerations for Respirator Use:
-
Fit Testing: A qualitative or quantitative fit test is required before an individual uses a tight-fitting respirator for the first time and annually thereafter.
-
Cartridge Change Schedule: A cartridge change-out schedule must be established based on the specific conditions of use. In the absence of specific breakthrough data, cartridges should be changed out more frequently.
-
User Seal Check: The user must perform a positive and negative pressure seal check each time the respirator is donned.
Visualizing the PPE Selection Process
The following workflow provides a logical approach to selecting the appropriate level of PPE for handling O-Isobutylhydroxylamine.
Caption: PPE Selection Workflow for O-Isobutylhydroxylamine
Spill Management and Decontamination
In the event of a spill, it is crucial to have a clear and immediate plan of action.
For Small Spills:
-
Alert Personnel: Notify others in the immediate area.
-
Don Appropriate PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, and a lab coat.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collect the Material: Carefully scoop the absorbed material into a designated, labeled waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.
For Large Spills:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area to contain any vapors or dust.
-
Contact Emergency Services: Notify your institution's emergency response team or local fire department.
-
Do Not Attempt to Clean Up: Only personnel with specialized training and appropriate PPE, including respiratory protection, should attempt to clean up a large spill.
Disposal of O-Isobutylhydroxylamine Waste
Proper disposal is a critical aspect of the chemical lifecycle to ensure environmental and personnel safety.
General Principles:
-
Do Not Dispose Down the Drain: O-Isobutylhydroxylamine and its solutions should never be disposed of down the sink.
-
Designated Waste Containers: All waste, including excess reagent, contaminated materials, and rinsate, must be collected in a clearly labeled, compatible hazardous waste container.[9]
Step-by-Step Disposal Protocol (for small quantities in a laboratory setting):
This protocol is based on general procedures for the neutralization of hydroxylamine derivatives. It should be performed in a chemical fume hood with appropriate PPE.
-
Dilution: Slowly and cautiously add the O-Isobutylhydroxylamine waste to a large volume of cold water in a suitable container. This helps to dissipate any heat generated during neutralization.
-
Neutralization: While stirring, slowly add a dilute solution of a weak acid, such as acetic acid, to neutralize the amine functionality. Monitor the pH to ensure it is near neutral (pH 7).
-
Decomposition (Optional, for added safety): After neutralization, a dilute solution of sodium hypochlorite (bleach) can be slowly added to the stirred solution. This is based on a method for decomposing hydroxylammonium salts.[10] This step should be performed with extreme caution as it can be exothermic.
-
Final pH Adjustment: Check the pH of the final solution and adjust to neutral if necessary.
-
Collection: The neutralized and decomposed solution should be collected in a hazardous waste container for disposal by your institution's environmental health and safety department.
Important Note: This is a general guideline. Always consult with your institution's environmental health and safety office for specific disposal procedures and to ensure compliance with local, state, and federal regulations.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle O-Isobutylhydroxylamine, ensuring the integrity of their work and the well-being of themselves and their colleagues.
References
-
University of California. (n.d.). Chemical Resistance of Gloves – Quick guide. [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. [Link]
-
PubMed Central. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. [Link]
-
3M. (n.d.). 3M Respirator Selection Guide. [Link]
- Google Patents. (n.d.). Process for decomposing solutions of hydroxylammonium salts.
-
Gemplers. (2024). Selecting the Right Reusable Respirator Cartridge Filter. [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. [Link]
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PubMed. (n.d.). Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation. [Link]
-
Northwestern University. (n.d.). Cartridge Selection. [Link]
-
LEAP Online. (2005). Hydroxylamine hydrochloride MSDS. [Link]
-
AMG Medical. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE. [Link]
-
OSHACode EHS Training. (n.d.). NIOSH Color Coding for Respirator Cartridges and Filters. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
